Trestolone
Description
structure given in first source; RN given refers to (7alpha,17beta)-isomer
See also: this compound Acetate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQGNQWBLYHPE-CFUSNLFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863270 | |
| Record name | Trestolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3764-87-2 | |
| Record name | MENT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trestolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trestolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trestolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17 beta-Hydroxy-7 alpha-methylestr-4-en-3-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRESTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P3287I94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis of 7α-methyl-19-nortestosterone (Trestolone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7α-methyl-19-nortestosterone, also known as MENT or trestolone, is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1] Its unique chemical structure, featuring a methyl group at the 7α position of the nandrolone (19-nortestosterone) backbone, confers distinct pharmacological properties. Notably, this compound is a potent agonist of the androgen receptor (AR) and also exhibits progestogenic activity.[2][3] Unlike testosterone, it is not a substrate for 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT), which is implicated in conditions such as benign prostatic hyperplasia. However, this compound can be aromatized to 7α-methylestradiol.
This technical guide provides a comprehensive overview of two prominent chemical synthesis pathways for 7α-methyl-19-nortestosterone, complete with detailed experimental protocols and quantitative data. Additionally, it elucidates the primary signaling pathway through which this compound exerts its biological effects.
Chemical Synthesis Pathways
Two principal synthetic routes for the preparation of 7α-methyl-19-nortestosterone are detailed below. The first pathway commences with 19-nortestosterone and proceeds through a diene intermediate, while the second utilizes 6-dehydro-19-nortestosterone acetate as the starting material.
Pathway 1: Synthesis from 19-Nortestosterone via a Dienone Intermediate
This pathway involves the initial conversion of 19-nortestosterone to an activated dienone intermediate, followed by a stereoselective 1,6-conjugate addition of a methyl group.
Experimental Protocol:
Step 1: Synthesis of 17β-acetoxy-4,6-estradien-3-one from 19-nortestosterone
A detailed experimental protocol for this specific transformation with quantitative data was not fully available in the consulted literature. However, the general procedure involves the protection of the 17β-hydroxyl group, typically as an acetate, followed by dehydrogenation to introduce the C6-C7 double bond. Reagents such as chloranil or N-bromosuccinimide (NBS) followed by dehydrobromination are commonly employed for such transformations.
Step 2: 1,6-Conjugate Addition of a Methyl Group to 17β-acetoxy-4,6-estradien-3-one
The introduction of the 7α-methyl group is achieved via a copper-catalyzed 1,6-conjugate addition of a methyl organometallic reagent.
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Reaction: To a solution of 17β-acetoxy-4,6-estradien-3-one in a suitable aprotic solvent such as tetrahydrofuran (THF), a copper(I) salt (e.g., copper(I) iodide or copper(I) chloride) is added as a catalyst. The mixture is cooled to a low temperature (typically between -78 °C and 0 °C). A methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, is then added dropwise. The reaction is stirred at low temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7α-methyl-19-nortestosterone acetate.
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Hydrolysis (if necessary): If the final product desired is this compound and not its acetate prodrug, the acetate group at the 17β-position is hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol).
This synthetic route has been reported to yield the desired 7α-methyl isomer in high stereoselectivity and with an overall yield of over 60% from the dienone intermediate.
Pathway 2: Synthesis from 6-dehydro-19-nortestosterone Acetate
This pathway offers a more direct route to this compound acetate, starting from a commercially available or readily synthesized precursor.
Experimental Protocol:
This detailed protocol is based on a patented synthesis of this compound acetate.
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Reaction Setup: In a suitable reaction vessel, charge tetrahydrofuran (THF), 6-dehydro-19-nortestosterone acetate, and anhydrous copper(II) acetate. Stir the resulting slurry and cool to a temperature between -45°C and -35°C.
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Addition of Grignard Reagent: Slowly add a solution of methylmagnesium chloride in THF to the cooled slurry, maintaining the temperature between -45°C and -35°C over a minimum of three hours.
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Reaction Monitoring and Quenching: After the addition is complete, continue to stir the reaction mixture at -45°C to -35°C and monitor its progress by HPLC. Once the reaction is deemed complete, quench the reaction by adding 37% hydrochloric acid, ensuring the temperature remains below 10°C. Maintain this temperature for 30 minutes.
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Work-up and Extraction: Slowly add water to the mixture, followed by heptane. Allow the mixture to warm to ambient temperature. Separate the aqueous layer and extract the product with heptane.
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Purification and Crystallization: Wash the combined organic extracts with a 25% ammonium hydroxide solution and then with purified water. Distill the solvent under atmospheric pressure until the volume is reduced to approximately three times the initial weight of the starting material. Add tert-butyl methyl ether and cool the mixture to induce crystallization of the product.
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Isolation: Isolate the product by filtration and dry at 40-50°C.
This process has been reported to yield this compound acetate with a 78% yield.
Quantitative Data Summary
| Parameter | Pathway 1 (from 19-Nortestosterone) | Pathway 2 (from 6-dehydro-19-nortestosterone Acetate) |
| Starting Material | 19-Nortestosterone | 6-dehydro-19-nortestosterone Acetate |
| Key Intermediate | 17β-acetoxy-4,6-estradien-3-one | Not Applicable |
| Methylating Agent | Methyl Grignard Reagent (e.g., CH₃MgBr) | Methylmagnesium Chloride |
| Catalyst | Copper(I) Salt (e.g., CuI, CuCl) | Copper(II) Acetate |
| Overall Yield | >60% from the dienone intermediate | 78% |
Signaling Pathway of 7α-methyl-19-nortestosterone
This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.
Mechanism of Action:
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Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor.
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Dissociation of Chaperone Proteins: In its inactive state, the AR is complexed with heat shock proteins (HSPs). The binding of this compound causes the dissociation of these chaperone proteins.
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Dimerization and Nuclear Translocation: The activated AR-ligand complex then dimerizes and translocates into the nucleus.
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Binding to Androgen Response Elements (AREs): Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.
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Recruitment of Co-regulators and Gene Transcription: The binding of the AR dimer to AREs facilitates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes, leading to the physiological effects associated with androgens.
Visualizations
Synthesis Pathway 1: From 19-Nortestosterone
Caption: Synthesis of this compound from 19-Nortestosterone.
Synthesis Pathway 2: From 6-dehydro-19-nortestosterone Acetate
Caption: Synthesis of this compound Acetate from its 6-dehydro precursor.
Androgen Receptor Signaling Pathway for this compound
Caption: this compound-mediated Androgen Receptor signaling.
References
- 1. Synthesis of 19-nortestosterone acetate-4-C14 and 17 beta-estradiol-4-C14; isolation of a hydroxylated intermediate or side product in the Corynebacterium simplex aromatization of 19-norestosterone acetate-4-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone are not converted to aromatic A-ring products in the presence of recombinant human aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Trestolone: A Technical Guide for Researchers
An In-depth Examination of Trestolone as a Potent Androgen Receptor Agonist
Introduction
This compound, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1] Its unique pharmacological profile, characterized by high anabolic potency and a reduced propensity for certain androgenic side effects, stems from its specific interactions with the androgen receptor (AR). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action as an AR agonist, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action: A Potent Androgen Receptor Agonist
This compound exerts its biological effects primarily by acting as a potent agonist of the androgen receptor.[1] Upon entering the cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to the anabolic and androgenic effects observed with this compound administration.
A key feature of this compound is its resistance to 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT).[1] This characteristic is significant because DHT is associated with a higher incidence of androgenic side effects such as benign prostatic hyperplasia and male pattern baldness. By avoiding this conversion, this compound exhibits a more favorable anabolic-to-androgenic ratio compared to testosterone.[2]
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the pharmacodynamics of this compound, providing a comparative perspective against testosterone.
Table 1: In Vitro Androgen Receptor Binding and Transactivation
| Compound | Relative Binding Affinity (%) | Potency in AR Transactivation |
| This compound (MENT) | High | ~10 times more potent than Testosterone |
| Testosterone | 100 (Reference) | 1 (Reference) |
Note: Specific Ki and EC50 values for this compound are not consistently reported in publicly available literature. The data presented reflects relative potencies from comparative studies.
Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay in Rats)
| Compound | Anabolic Potency (Levator Ani Muscle) | Androgenic Potency (Ventral Prostate) | Anabolic:Androgenic Ratio |
| This compound (MENT) | ~10 times more potent than Testosterone | ~4 times more potent than Testosterone | 2300:650 |
| Testosterone | 1 (Reference) | 1 (Reference) | 100:100 |
Table 3: In Vivo Gonadotropin Suppression in Rats
| Compound | Potency in Suppressing Gonadotropins |
| This compound (MENT) | ~12 times more potent than Testosterone |
| Testosterone | 1 (Reference) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of pharmacodynamic data. The following sections outline representative protocols for assessing the AR agonist activity of this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat ventral prostate cytosol (source of AR)
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[³H]-R1881 (radiolabeled synthetic androgen)
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This compound (test compound)
-
Testosterone (reference compound)
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
Prepare rat ventral prostate cytosol as the source of the androgen receptor.
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In a multi-well plate, add a fixed concentration of [³H]-R1881 to each well.
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Add increasing concentrations of unlabeled this compound or the reference compound (Testosterone) to the wells.
-
Add the cytosol preparation to each well to initiate the binding reaction.
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Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (dissociation constant) for this compound using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.
Materials:
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A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.
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An expression vector for the human androgen receptor.
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A reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase).
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A transfection reagent.
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This compound (test compound)
-
Dihydrotestosterone (DHT) as a positive control.
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Cell culture medium and reagents.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells in a multi-well plate.
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Co-transfect the cells with the AR expression vector and the reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with a medium containing increasing concentrations of this compound or the positive control (DHT).
-
Incubate the cells for another 24 hours to allow for AR activation and reporter gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
This in vivo assay in castrated rats is the gold standard for assessing the anabolic and androgenic properties of a compound.
Animals and Housing:
-
Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).
-
Animals should be housed in a controlled environment with a standard diet and water ad libitum.
Procedure:
-
Rats are castrated at approximately 21 days of age.
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After a post-castration period of 7-10 days, the animals are randomly assigned to treatment groups.
-
Administer this compound or a reference androgen (e.g., testosterone propionate) daily for 7-10 consecutive days. The route of administration can be subcutaneous or intramuscular injection. A vehicle control group should also be included.
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On the day after the last dose, the animals are euthanized.
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Carefully dissect and weigh the following androgen-sensitive tissues:
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Anabolic indicator: Levator ani muscle.[3]
-
Androgenic indicators: Ventral prostate and seminal vesicles.
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-
Calculate the mean tissue weights for each treatment group.
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Compare the tissue weights of the this compound-treated groups to the vehicle control and reference androgen groups to determine the anabolic and androgenic activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.
Conclusion
This compound is a potent androgen receptor agonist with a distinct pharmacodynamic profile that makes it a subject of considerable research interest. Its high anabolic potency, coupled with a reduced androgenic potential due to its resistance to 5α-reduction, positions it as a promising candidate for various clinical applications. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound. The continued investigation into its specific molecular interactions and long-term effects will be crucial in fully characterizing its role in medicine.
References
Trestolone (MENT): A Technical Guide on its Progestogenic Activity and Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen and progestin that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1][2] Its unique pharmacological profile, characterized by strong anabolic and androgenic effects coupled with significant progestogenic activity, sets it apart from other synthetic androgens. This technical guide provides an in-depth analysis of the progestogenic activity of this compound, its interaction with the progesterone and androgen receptors, and the implications of these interactions for its therapeutic use and side effect profile.
Receptor Binding and Activity
This compound exerts its physiological effects by binding to and activating both the androgen receptor (AR) and the progesterone receptor (PR).[1]
Quantitative Analysis of Receptor Binding and Potency
| Compound | Receptor | Relative Binding Affinity/Potency | Reference |
| This compound (MENT) | Progesterone Receptor (PR) | Comparable to Progesterone | [3] |
| This compound (MENT) | Progesterone Receptor (PR) | As efficient as Progesterone in activating PR-mediated reporter gene expression | [4] |
| This compound (MENT) | Androgen Receptor (AR) | 10 times more potent than Testosterone and Dihydrotestosterone in activating AR-driven gene expression | |
| This compound (MENT) | - | Anabolic:Androgenic Ratio of 2300:650 |
Table 1: Receptor Binding and Potency of this compound (MENT)
Experimental Protocols
The determination of receptor binding affinity and functional activity is crucial for characterizing the pharmacological profile of compounds like this compound. The following are detailed methodologies for key experiments used in such evaluations.
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the progesterone receptor, which can be used to calculate the inhibitory constant (Ki).
Materials:
-
Purified human progesterone receptor (PR) ligand-binding domain (LBD)
-
Radiolabeled progesterone ligand (e.g., [³H]-Progesterone)
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Test compound (this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)
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Scintillation vials and scintillation fluid
-
Filter plates and filtration apparatus
-
Scintillation counter
Procedure:
-
A constant concentration of purified PR-LBD is incubated with a fixed concentration of the radiolabeled progesterone ligand.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
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The receptor-bound radioligand is separated from the unbound radioligand using a filtration method (e.g., passing the mixture through a filter plate that retains the receptor-ligand complex).
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Workflow for Progesterone Receptor Competitive Binding Assay.
This assay is similar to the PR binding assay but utilizes components specific to the androgen receptor.
Objective: To determine the IC50 and Ki of this compound for the androgen receptor.
Materials:
-
Purified human androgen receptor (AR) ligand-binding domain (LBD)
-
Radiolabeled androgen ligand (e.g., [³H]-Mibolerone or [³H]-R1881)
-
Test compound (this compound) at various concentrations
-
Assay buffer
-
Scintillation vials and scintillation fluid
-
Filter plates and filtration apparatus
-
Scintillation counter
Procedure: The procedure is analogous to the progesterone receptor binding assay, with the substitution of AR-LBD and a radiolabeled androgen ligand. The same steps of incubation, separation, quantification, and data analysis are followed to determine the IC50 and Ki values of this compound for the androgen receptor.
Workflow for Androgen Receptor Competitive Binding Assay.
Signaling Pathways
Upon binding to its respective receptors, this compound initiates a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function.
Progesterone Receptor Signaling
This compound, acting as a progesterone receptor agonist, can activate both genomic and non-genomic signaling pathways.
-
Genomic Pathway: In the classical genomic pathway, this compound binds to the PR in the cytoplasm, causing the dissociation of heat shock proteins. The activated this compound-PR complex then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes.
-
Non-Genomic Pathway: this compound can also initiate rapid, non-genomic signaling by interacting with membrane-associated PRs. This can lead to the activation of intracellular signaling cascades, such as the Src/Ras/MAPK pathway, influencing cellular processes independently of gene transcription.
This compound-activated Progesterone Receptor signaling pathways.
Androgen Receptor Signaling
As a potent androgen, this compound activates the androgen receptor through similar genomic and non-genomic mechanisms.
-
Genomic Pathway: this compound binds to the AR in the cytoplasm, inducing a conformational change and dissociation from chaperone proteins. The this compound-AR complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is responsible for the anabolic and androgenic effects of this compound.
-
Non-Genomic Pathway: Similar to its action on the PR, this compound can also elicit rapid cellular responses through membrane-associated ARs, activating second messenger systems and kinase cascades.
This compound-activated Androgen Receptor signaling pathways.
Implications of Progestogenic Activity
The significant progestogenic activity of this compound has several important implications for its therapeutic use and potential side effects.
Contribution to Contraceptive Efficacy
The progestogenic activity of this compound contributes to its efficacy as a male contraceptive by potently suppressing the release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This suppression leads to a reduction in intratesticular testosterone and disrupts spermatogenesis.
Potential for Gynecomastia
Gynecomastia, the benign proliferation of male breast glandular tissue, is a potential side effect of this compound use. The underlying cause of gynecomastia is an imbalance in the estrogen-to-androgen ratio, with a relative excess of estrogenic activity.
The progestogenic activity of this compound can contribute to this imbalance through several proposed mechanisms:
-
Enhancement of Estrogenic Effects: Progesterone has been suggested to enhance the proliferative effects of estrogens on breast tissue. By acting as a potent progestin, this compound may sensitize the breast tissue to the effects of its aromatized metabolite, 7α-methylestradiol.
-
Indirect Effects on Hormone Balance: While androgens generally inhibit breast tissue growth, the potent progestogenic activity of this compound might alter the local hormonal milieu within the breast tissue, potentially shifting the balance towards a more estrogenic environment.
-
Interaction with Prolactin Signaling: There is evidence of cross-talk between progesterone and prolactin receptor signaling pathways. While the direct role of prolactin in gynecomastia is debated, alterations in these signaling cascades could potentially contribute to breast tissue proliferation.
It is important to note that despite its strong androgenic properties which should theoretically counteract gynecomastia, the potent progestogenic activity of this compound introduces a complex interplay of hormonal signals at the breast tissue level that can lead to this side effect.
Logical relationship of this compound's activities leading to gynecomastia.
Conclusion
This compound (MENT) is a unique synthetic steroid with potent agonist activity at both the androgen and progesterone receptors. Its high anabolic and androgenic potency makes it a promising candidate for various therapeutic applications. However, its significant progestogenic activity is a critical aspect of its pharmacological profile that must be carefully considered. This activity contributes to its contraceptive efficacy but also presents a potential risk for side effects such as gynecomastia due to a complex interplay of hormonal signaling pathways. Further research is warranted to fully elucidate the quantitative binding kinetics of this compound to both the progesterone and androgen receptors and to further detail the molecular mechanisms by which its progestogenic activity influences the development of gynecomastia in the presence of strong androgenic effects. A thorough understanding of these interactions is essential for the safe and effective development of this compound-based therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 7 alpha-methyl-nortestosterone (MENT): the optimal androgen for male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic and progestational activity of 7alpha-methyl-19-nortestosterone, a synthetic androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 7α-methyl-19-nortestosterone effectiveness alone or combined with progestins on androgen receptor mediated-transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Analysis of Trestolone: A Technical Guide to its Anabolic and Androgenic Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1][2] A key characteristic that defines its therapeutic potential is its anabolic to androgenic ratio, which indicates its capacity to promote muscle growth (anabolic activity) relative to its effects on male sexual characteristics (androgenic activity). In-vitro studies are fundamental in determining this ratio by assessing the compound's interaction with the androgen receptor (AR) and its subsequent ability to activate gene transcription. This technical guide provides a comprehensive overview of the in-vitro studies on this compound's anabolic to androgenic ratio, detailing experimental protocols and presenting key quantitative data. While a precise anabolic-to-androgenic ratio of 2300:650 is often cited in non-academic literature, this guide focuses on the available data from primary scientific research.[3][4]
Core Concepts: Anabolic and Androgenic Action
The biological effects of androgens are mediated by the androgen receptor (AR), a ligand-activated transcription factor. Upon binding to an androgen, the AR undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes.
-
Anabolic effects primarily refer to the promotion of protein synthesis and muscle growth.
-
Androgenic effects encompass the development and maintenance of male primary and secondary sexual characteristics.
The ideal synthetic androgen would exhibit high anabolic potency with minimal androgenic side effects. This compound was designed to approach this ideal by resisting 5α-reduction, a metabolic process that potentiates the androgenic effects of testosterone in certain tissues like the prostate.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro studies on this compound, comparing its activity to other androgens. The primary source for much of this data is the seminal 1999 study by Kumar et al. in The Journal of Steroid Biochemistry and Molecular Biology.
Table 1: Relative Binding Affinity (RBA) to the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (%) (Testosterone = 100) |
| This compound (MENT) | ~400 |
| Dihydrotestosterone (DHT) | ~200 |
| Testosterone | 100 |
| 19-Nortestosterone (Nandrolone) | ~150 |
Data is estimated based on qualitative descriptions in abstracts stating MENT has a 3-4 times higher affinity than testosterone.
Table 2: In Vitro Anabolic Potency (Reporter Gene Assay)
| Compound | Relative Potency (Testosterone = 1) |
| This compound (MENT) | ~10 |
| Dihydrotestosterone (DHT) | ~2-3 |
| Testosterone | 1 |
| 19-Nortestosterone (Nandrolone) | ~1.5 |
Data is based on in-vivo bioassays and in-vitro transactivation assays as described in literature. The Kumar et al. (1999) study found MENT to be the most potent androgen in a CAT reporter gene assay, followed by DHT, 19-NT, and Testosterone.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (methyltrienolone) as the radioligand
-
This compound and other competitor androgens (e.g., Dihydrotestosterone, Testosterone)
-
Scintillation counter and vials
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
Protocol:
-
Cytosol Preparation: Prepare cytosol from the ventral prostates of castrated male rats. Homogenize the tissue in assay buffer and centrifuge at high speed to obtain the cytosolic fraction containing the androgen receptors.
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of [³H]-R1881 with increasing concentrations of unlabeled this compound or other competitor androgens.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-R1881 from the free radioligand. This can be achieved using methods like dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is then calculated relative to a standard androgen like testosterone.
Reporter Gene Assay for Anabolic Activity
This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Objective: To quantify the anabolic potency of this compound by measuring AR-mediated gene transactivation.
Materials:
-
CV-1 cells (monkey kidney fibroblast cell line, low endogenous steroid receptor expression)
-
Rat androgen receptor (AR) expression plasmid
-
Reporter plasmid containing an androgen-inducible promoter (e.g., MMTV-LTR) linked to a reporter gene (e.g., Chloramphenicol Acetyltransferase - CAT, or Luciferase)
-
This compound and other androgens for testing
-
Transfection reagent
-
Cell culture medium and reagents
-
Assay-specific detection reagents (e.g., [¹⁴C]-chloramphenicol for CAT assay, or luciferin for luciferase assay)
Protocol:
-
Cell Culture and Transfection: Culture CV-1 cells in appropriate medium. Co-transfect the cells with the AR expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
Hormone Treatment: After transfection, treat the cells with various concentrations of this compound or other androgens. Include a vehicle control (e.g., ethanol or DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Assay: Lyse the cells and perform the reporter gene assay.
-
CAT Assay: Incubate the cell lysate with [¹⁴C]-chloramphenicol and acetyl-CoA. Separate the acetylated and unacetylated forms of chloramphenicol by thin-layer chromatography and quantify the radioactivity.
-
Luciferase Assay: Add a luciferin-containing substrate to the cell lysate and measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the reporter gene activity against the logarithm of the androgen concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response). The relative potency of this compound is calculated by comparing its EC50 value to that of a reference androgen like testosterone.
Signaling Pathways and Experimental Workflows
Caption: Androgen Receptor Signaling Pathway for this compound.
Caption: Workflow for a Reporter Gene Assay.
Caption: Workflow for a Competitive Binding Assay.
Conclusion
In-vitro studies are indispensable for characterizing the anabolic and androgenic properties of synthetic steroids like this compound. The data from androgen receptor binding assays and reporter gene assays consistently demonstrate that this compound is a highly potent anabolic agent with a strong binding affinity for the androgen receptor. Its resistance to 5α-reduction further contributes to a favorable anabolic-to-androgenic ratio in vitro. The detailed protocols provided in this guide offer a framework for the reproducible in-vitro assessment of this compound and other novel androgens, which is crucial for their continued development and evaluation for therapeutic applications. Further research to definitively link the in-vitro data to the widely cited 2300:650 ratio is warranted to provide a complete picture of this compound's activity profile.
References
An In-depth Technical Guide to the Stability and Solubility of Trestolone Acetate and Trestolone Enanthate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trestolone (7α-methyl-19-nortestosterone, MENT) is a potent synthetic androgen and progestin that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy. Its efficacy and pharmacokinetic profile are critically dependent on the ester form administered. This technical guide provides a detailed comparative analysis of two common esters, this compound acetate (MENT Ac) and this compound enanthate (MENT EN), focusing on their core physicochemical properties: stability and solubility. This document synthesizes available data, outlines relevant experimental protocols, and presents logical and biological pathways to inform research and development.
Introduction
This compound is a derivative of nandrolone (19-nortestosterone) and is notable for its high anabolic and androgenic potency.[1] Unlike testosterone, it is not a substrate for 5α-reductase, which may alter its profile regarding androgenic side effects.[2] Both this compound acetate and enanthate are prodrugs that, once administered, undergo hydrolysis to release the active parent compound, this compound.[3] The choice between the acetate and enanthate ester is primarily dictated by the desired pharmacokinetic profile, specifically the rate of release and duration of action, which are intrinsically linked to their stability and solubility. This compound acetate is recognized as a short-acting ester, while the longer-chain enanthate ester provides a more sustained release.[4]
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of each ester is essential for formulation development and experimental design. The key properties are summarized below.
| Property | This compound Acetate | This compound Enanthate |
| Synonyms | MENT acetate, U-15614, NSC 69948[5] | MENT enanthate |
| CAS Number | 6157-87-5 | 81005-56-3 |
| Molecular Formula | C₂₁H₃₀O₃ | C₂₆H₄₀O₃ |
| Molecular Weight | 330.47 g/mol | 400.60 g/mol |
| Appearance | White to yellowish crystalline powder | White to off-white crystalline powder |
| Melting Point | 111-114 °C | ~85-90 °C |
| logP (XLogP3) | 4.305 | Not explicitly found (predicted to be higher than acetate) |
| Water Solubility | 0.00582 mg/mL (predicted) | Not explicitly found (predicted to be lower than acetate) |
Solubility Profile
Solubility is a critical parameter that influences the choice of solvent systems for analytical standards, in vitro assays, and formulation vehicles for in vivo administration.
Quantitative Solubility Data
Quantitative data for this compound acetate is more readily available in common laboratory solvents. This compound enanthate's higher lipophilicity, conferred by the long enanthate ester chain, makes it highly soluble in oils, which are typical vehicles for long-acting intramuscular injections.
| Solvent | This compound Acetate Solubility | This compound Enanthate Solubility |
| Water | 0.00582 mg/mL (Predicted) | Not Available (Expected to be very low) |
| Acetonitrile | Soluble (100 µg/mL solution commercially available) | Not Available |
| Oils (e.g., MCT, Grapeseed) | Not Available | Readily oil-soluble |
Experimental Protocol: Equilibrium Solubility Determination
A generalized protocol for determining the equilibrium solubility of steroid esters in a given solvent involves the shake-flask method.
Caption: Workflow for determining the equilibrium solubility of a steroid ester.
Stability Profile
The stability of this compound esters encompasses both their chemical integrity under storage and their pharmacokinetic behavior as prodrugs in vivo. Esterification is a key strategy to modify the metabolic stability and pharmacokinetic properties of steroids.
Chemical and Pharmacokinetic Stability
-
This compound Acetate : As a short-chain ester, it is hydrolyzed relatively quickly in vivo to release the active this compound. This results in a faster onset and shorter duration of action. Studies in monkeys have shown that this compound acetate is rapidly converted to this compound in circulation.
-
This compound Enanthate : The longer enanthate chain is more lipophilic and sterically hindered, leading to a slower rate of enzymatic hydrolysis. This translates to a longer biological half-life (estimated at 10-14 days) and a sustained-release profile, allowing for less frequent administration.
| Parameter | This compound Acetate | This compound Enanthate |
| Prodrug Hydrolysis Rate | Rapid | Slow |
| Biological Half-Life | Short | Long (approx. 10-14 days) |
| Recommended Storage | Cool & Dry Place | Cool & Dry Place, away from light |
| Long-Term Storage | -20°C (for solid) | -20°C (for solid) |
| Expiry (Example) | Not specified | A specific batch noted an expiry of 3 years from manufacture |
Experimental Protocol: Stability-Indicating HPLC Method
To properly assess stability, a validated stability-indicating analytical method is required. Such a method must be able to resolve the intact drug from any potential degradation products, impurities, and excipients.
Caption: Workflow for a stability study using a validated HPLC method.
Mechanism of Action & Signaling Pathway
Both esters act as prodrugs for this compound. The active this compound molecule exerts its biological effects primarily through two mechanisms:
-
Androgen Receptor (AR) Agonism : this compound binds to and activates the androgen receptor, a ligand-activated nuclear transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes responsible for anabolic and androgenic effects.
-
Antigonadotropic Effects : this compound is a potent inhibitor of gonadotropin release from the pituitary gland. It suppresses the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This suppression leads to a sharp decline in endogenous testosterone production and impairs spermatogenesis, which is the basis for its investigation as a male contraceptive.
Caption: this compound's mechanism of action from prodrug hydrolysis to systemic effects.
Conclusion
This compound acetate and this compound enanthate, while both delivering the same active androgen, possess distinct stability and solubility profiles that dictate their formulation and application. This compound acetate is characterized by its higher solubility in some common organic solvents and its rapid in vivo hydrolysis, making it suitable for applications requiring a fast onset and short duration of action. Conversely, this compound enanthate's high lipophilicity and slower hydrolysis rate result in a sustained-release profile, ideal for long-acting injectable formulations. A thorough understanding and empirical determination of these properties using validated, stability-indicating methods are paramount for the successful development of this compound-based therapeutics and research agents.
References
The Rise and Stall of a Male Contraceptive Hopeful: A Technical History of Trestolone
A deep dive into the development of 7α-methyl-19-nortestosterone (MENT), a potent synthetic androgen that once held significant promise as a hormonal contraceptive for men, reveals a complex interplay of endocrinology, pharmacology, and clinical research. This guide provides a technical overview of Trestolone's history, mechanism of action, and the key experimental findings that have defined its trajectory.
First described in 1963, this compound, also known as MENT, is a synthetic anabolic-androgenic steroid and a derivative of nandrolone.[1] Its development for male contraception and androgen replacement therapy was primarily advanced by the Population Council, a non-profit organization, starting in the early 1990s.[1] The core principle behind its contraceptive application lies in its potent ability to suppress the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for sperm production (spermatogenesis).[1][2]
Mechanism of Action: Disrupting the Hypothalamic-Pituitary-Gonadal Axis
This compound exerts its contraceptive effect by interrupting the normal signaling of the hypothalamic-pituitary-gonadal (HPG) axis. It acts as a powerful inhibitor of LH and FSH release from the pituitary gland.[1] This suppression of gonadotropins leads to a significant reduction in intratesticular testosterone production, a hormone essential for spermatogenesis. By creating an endocrine environment with low levels of both FSH and intratesticular testosterone, this compound effectively halts sperm production, leading to oligozoospermia (low sperm count) or azoospermia (no sperm).
dot
References
Trestolone's Effect on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen with significant potential for use in male contraception and androgen replacement therapy.[1][2][3] Its primary mechanism of action in a contraceptive capacity is the robust suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—through a negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] This suppression leads to a significant reduction in endogenous testosterone production and spermatogenesis. This technical guide provides an in-depth analysis of the effects of this compound on LH and FSH, summarizing key quantitative data from clinical studies, detailing experimental protocols, and visualizing the underlying physiological pathways.
Introduction
This compound is a derivative of nandrolone and is not a substrate for 5α-reductase, which may offer a more favorable safety profile concerning androgenic side effects in tissues like the prostate. Its potent antigonadotropic properties make it a subject of extensive research. Understanding the precise dose-dependent relationship between this compound administration and the subsequent suppression of LH and FSH is critical for its clinical development. This guide synthesizes the available data to provide a clear and concise overview for researchers and drug development professionals.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound exerts its influence by interrupting the normal signaling of the HPG axis. In the male reproductive system, the hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete LH and FSH. LH acts on the Leydig cells in the testes to produce testosterone, while FSH is crucial for spermatogenesis. Testosterone, in turn, exerts negative feedback on both the hypothalamus and the pituitary to downregulate GnRH, LH, and FSH secretion, thus maintaining hormonal homeostasis.
This compound, acting as a potent androgen, mimics and enhances this negative feedback effect. By binding to androgen receptors in the hypothalamus and pituitary, it signals a state of androgen sufficiency, leading to a profound and dose-dependent suppression of GnRH, and consequently, LH and FSH release.
References
7α-Methyl-19-Nortestosterone (MENT): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7α-methyl-19-nortestosterone, commonly known as MENT or trestolone, is a potent synthetic androgenic-anabolic steroid (AAS) derived from nandrolone (19-nortestosterone).[1] Developed for potential applications in male hormonal contraception and androgen replacement therapy, MENT exhibits a unique pharmacological profile that distinguishes it from other androgens.[1] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of MENT, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Molecular Structure and Physicochemical Properties
MENT is structurally characterized by the addition of a methyl group at the 7α position of the nandrolone backbone.[2] This modification significantly influences its biological activity and metabolic fate.
| Property | Value | Source(s) |
| Chemical Name | 7α-methyl-19-nortestosterone | [2] |
| Synonyms | This compound, MENT, 7α-methylnandrolone | [2] |
| IUPAC Name | (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3(2H)-one | N/A |
| Molecular Formula | C₁₉H₂₈O₂ | |
| Molecular Weight | 288.43 g/mol | |
| Melting Point | 138-141 °C | |
| Solubility | Soluble in ethanol and DMSO. Specific quantitative solubility data in a range of solvents is not readily available in the reviewed literature. | N/A |
Pharmacological Properties
MENT's pharmacological profile is defined by its potent androgenic and anabolic effects, mediated through its interaction with the androgen receptor (AR), as well as its significant progestational activity. A key feature of MENT is its resistance to 5α-reduction, the process that converts testosterone to the more potent androgen dihydrotestosterone (DHT). However, MENT can be aromatized to the estrogenic metabolite 7α-methyl-estradiol.
Receptor Binding Affinity
MENT exhibits a high binding affinity for the androgen receptor and a notable affinity for the progesterone receptor (PR).
| Receptor | Binding Affinity (Relative to standard) | Source(s) |
| Androgen Receptor (AR) | High affinity, reported to be more potent than testosterone and DHT in transactivation assays. | N/A |
| Progesterone Receptor (PR) | Binding affinity is comparable to that of progesterone. | N/A |
Note: Specific Kᵢ or IC₅₀ values from multiple, directly comparable studies are not consistently available in the public domain, preventing a more detailed quantitative comparison in this table.
Anabolic and Androgenic Activity
MENT is recognized as a highly potent anabolic and androgenic agent, with studies suggesting its anabolic effects are significantly greater than those of testosterone. The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activities of androgens.
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Ventral Prostate/Seminal Vesicles) | Anabolic/Androgenic Ratio | Source(s) |
| 7α-Methyl-19-Nortestosterone (MENT) | Reported to be approximately 10 times more potent than testosterone in anabolic bioassays. | Potent androgenic activity, but relatively lower potency on the prostate compared to its anabolic effects due to lack of 5α-reduction. | Favorable, though specific numerical ratios from standardized Hershberger assays are not consistently reported across literature. | N/A |
| Testosterone | Reference standard | Reference standard | ~1 | N/A |
Metabolism
The metabolism of MENT is characterized by two key pathways:
-
Aromatization: MENT can be converted by the enzyme aromatase to 7α-methyl-estradiol, an active estrogen.
-
Resistance to 5α-Reduction: The 7α-methyl group sterically hinders the action of the 5α-reductase enzyme, preventing the conversion of MENT to a more potent androgen in tissues like the prostate.
Signaling Pathways
The biological effects of MENT are primarily mediated through the activation of the androgen and progesterone receptors, which are ligand-activated transcription factors.
Androgen Receptor Signaling Pathway
Upon binding MENT, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the MENT-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. In skeletal muscle, AR activation is known to involve the IGF-1/IGF-1R-PI3K/Akt-mTOR pathway, which is crucial for muscle hypertrophy.
Progesterone Receptor Signaling Pathway
Similar to its action on the AR, MENT binds to the progesterone receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) in the promoter regions of target genes. This activation can influence a variety of physiological processes, particularly in reproductive tissues.
Experimental Protocols
Synthesis of 7α-Methyl-19-Nortestosterone
A common synthetic route to MENT involves the 1,6-conjugate addition of a methyl group to a 19-nortestosterone derivative. A general workflow is outlined below.
A detailed experimental protocol would involve the careful control of reaction conditions, including temperature, solvent, and stoichiometry of reagents, followed by purification steps such as chromatography to isolate the desired 7α-methyl isomer.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of MENT to the androgen receptor.
The protocol involves incubating a fixed concentration of a radiolabeled androgen with the androgen receptor in the presence of varying concentrations of MENT. The ability of MENT to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC₅₀) is used to determine the binding affinity (Kᵢ).
Hershberger Assay
This in vivo assay evaluates the anabolic and androgenic activity of MENT in castrated male rats.
The assay involves administering MENT to castrated rats and then measuring the weight changes in specific androgen-sensitive tissues, such as the levator ani muscle (anabolic) and the ventral prostate and seminal vesicles (androgenic). These weight changes are compared to those in control animals to determine the anabolic and androgenic potency.
Conclusion
7α-methyl-19-nortestosterone (MENT) is a potent synthetic steroid with a distinct pharmacological profile characterized by high anabolic and androgenic activity, significant progestational effects, and a unique metabolic pathway that avoids 5α-reduction. These properties have made it a compound of interest for male contraception and androgen replacement therapy. Understanding its molecular structure, receptor interactions, and downstream signaling pathways is crucial for its potential therapeutic development and for researchers investigating the structure-activity relationships of anabolic-androgenic steroids. This technical guide provides a foundational overview to support further research and development in this area.
References
Trestolone Metabolism: A Technical Guide to Identification of its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgenic-anabolic steroid (AAS) that has been investigated for its potential use in male hormonal contraception and androgen replacement therapy.[1] As a derivative of nandrolone (19-nortestosterone), this compound exhibits strong binding affinity for the androgen receptor (AR) and the progesterone receptor (PR).[1] A comprehensive understanding of its metabolism is critical for the development of analytical methods for its detection, for assessing its physiological effects, and for ensuring safety in potential therapeutic applications. This technical guide provides an in-depth overview of the current knowledge on this compound metabolism, focusing on the identification of its primary metabolites and the experimental protocols used for their characterization.
Core Concepts in this compound Metabolism
This compound undergoes several metabolic transformations, primarily involving enzymatic reactions in the liver. The key metabolic pathways identified to date include oxidation, reduction, and aromatization. Unlike testosterone, this compound is not a substrate for the 5α-reductase enzyme, which means it is not converted to a more androgenic dihydro-metabolite in tissues such as the skin, hair follicles, and prostate.[1] This characteristic contributes to its favorable ratio of anabolic to androgenic activity.
A significant metabolic pathway for this compound is its conversion to an estrogenic metabolite. This compound is a substrate for the aromatase enzyme, leading to the formation of 7α-methylestradiol.[2][3] This metabolite is responsible for the estrogenic effects observed with this compound administration.
Primary Metabolites of this compound
In Vitro Identified Metabolites
Studies utilizing rat liver microsomes have been instrumental in elucidating the initial metabolic fate of this compound. These in vitro experiments have identified several key metabolites resulting from oxidative and reductive processes.
| Metabolite Name | Chemical Formula | Metabolic Reaction |
| 7α-methyl-estr-4-ene-3,17-dione | C19H26O2 | Oxidation of the 17β-hydroxyl group |
| 7α-methyl-5β-estrane-3,17β-diol | C19H32O2 | Reduction of the A-ring (5β-reduction) and 3-keto group |
| 7α-methyl-3-oxo-estr-4-ene-16,17β-diol | C19H28O3 | Hydroxylation at the 16th position |
Human Urinary Metabolites
The identification of this compound metabolites in human urine is of particular interest for anti-doping control and for monitoring in clinical settings. To date, the available literature indicates that at least three urinary metabolites of this compound have been detected in the context of sports drug testing. However, the specific chemical structures of these metabolites have not been fully disclosed in publicly available scientific literature.
It is important to note that a research project funded by the World Anti-Doping Agency (WADA) is currently underway to re-investigate the human metabolism of this compound using advanced analytical techniques, such as hydrogen isotope ratio mass spectrometry. This project aims to provide a more comprehensive characterization of its metabolites to enhance detection methods.
Aromatization Product
As previously mentioned, a key metabolite of this compound is 7α-methylestradiol, formed through the action of the aromatase enzyme.
| Metabolite Name | Chemical Formula | Metabolic Reaction |
| 7α-methylestradiol | C19H26O2 | Aromatization of the A-ring |
Quantitative Analysis of this compound Metabolites
Currently, there is a lack of publicly available, detailed quantitative data on the excretion profiles of this compound metabolites in humans. While studies have established detection windows for certain metabolites in urine, specific percentages of the administered dose that are converted to each metabolite have not been extensively reported. The ongoing WADA-funded research may provide more insight into the quantitative aspects of this compound metabolism.
Experimental Protocols
The identification and quantification of this compound and its metabolites rely on a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of this compound in vitro.
Objective: To determine the metabolic fate of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the remaining parent compound and the formed metabolites.
In Vitro Metabolism Experimental Workflow.
In Vivo Urinary Metabolite Analysis
This protocol outlines the general steps for the analysis of this compound metabolites from human urine samples.
Objective: To identify and quantify this compound metabolites in human urine following administration.
Materials:
-
Urine sample
-
Internal standard (e.g., a deuterated analog of this compound)
-
β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia)
-
Phosphate or acetate buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Organic solvents for extraction and elution (e.g., methanol, diethyl ether)
-
Derivatizing agent (for GC-MS analysis, e.g., MSTFA/TMCS)
-
GC-MS or LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the urine sample with an internal standard. Adjust the pH with a suitable buffer.
-
Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to the urine sample to deconjugate glucuronide and sulfate metabolites. Incubate at an optimal temperature (e.g., 50-60°C) for a sufficient time (e.g., 1-3 hours).
-
Extraction and Clean-up: Perform Solid-Phase Extraction (SPE) to isolate the steroids from the urine matrix. Condition the SPE cartridge, load the hydrolyzed urine, wash away interferences, and elute the analytes with an appropriate organic solvent.
-
Derivatization (for GC-MS): Evaporate the eluate to dryness and add a derivatizing agent to create volatile derivatives of the steroids.
-
Instrumental Analysis: Inject the prepared sample into a GC-MS or LC-MS/MS system for separation, detection, and identification of the metabolites based on their retention times and mass spectra.
Urinary Metabolite Analysis Workflow.
Signaling Pathways
The primary mechanism of action of this compound is through its interaction with the androgen and progesterone receptors. Its anabolic and androgenic effects are mediated by the activation of the androgen receptor, leading to the regulation of gene expression in target tissues. The progestogenic activity of this compound contributes to its contraceptive effects by suppressing gonadotropin release.
The primary metabolite, 7α-methylestradiol, exerts its effects by activating estrogen receptors (ERα and ERβ). At present, there is no substantial evidence in the scientific literature to suggest that this compound or its primary metabolites significantly modulate other signaling pathways beyond these classical steroid hormone receptors.
This compound and its Primary Metabolite Receptor Activation.
Conclusion
The metabolism of this compound is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites. While in vitro studies have provided valuable insights into its biotransformation, a complete picture of its human metabolism, particularly the definitive structures of all major urinary metabolites and their quantitative excretion profiles, is still emerging. The ongoing research in this area is crucial for advancing the analytical detection of this compound and for fully understanding its physiological and pharmacological effects. The experimental protocols outlined in this guide provide a solid foundation for researchers involved in the study of this compound and other synthetic steroids.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trestolone
Introduction
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest for its potential applications in male contraception and hormone replacement therapy.[1][2][3] Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical principles for steroid analysis and provides a robust framework for researchers and scientists.[4][5]
Principle
This method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Quantification is performed by detecting the UV absorbance of this compound at its maximum wavelength (λmax), which is approximately 242 nm, and comparing the peak area to that of a known concentration of a reference standard.
Data Presentation
The following tables summarize the key parameters of the HPLC method and provide an example of a calibration curve data set for the quantification of this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Run Time | 10 minutes |
Table 2: Example Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 251.5 |
| 10 | 503.1 |
| 25 | 1258.9 |
| 50 | 2519.3 |
| 100 | 5040.7 |
| Correlation Coefficient (r²) | 0.9998 |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Perform serial dilutions of the Stock Standard Solution with the mobile phase (Acetonitrile:Water, 60:40) to prepare a series of calibration standards.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Preparation of Sample Solutions
For Bulk Drug Substance:
-
Accurately weigh approximately 10 mg of the this compound bulk drug substance.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute an aliquot with the mobile phase to obtain a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
For Pharmaceutical Formulations (e.g., oil-based injectables):
-
Accurately transfer a known volume or weight of the formulation equivalent to approximately 10 mg of this compound into a suitable container.
-
Perform a liquid-liquid extraction with a suitable solvent such as hexane to remove the oil base, followed by extraction of this compound into methanol or acetonitrile.
-
Evaporate the extraction solvent and reconstitute the residue in a known volume of methanol.
-
Dilute an aliquot with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using the regression equation.
Mandatory Visualization
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for the quantification of this compound. The method is suitable for the analysis of bulk drug substances and can be adapted for various pharmaceutical formulations. It is recommended to perform a full method validation according to ICH guidelines to ensure its suitability for the intended application. This would include assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
References
- 1. researchgate.net [researchgate.net]
- 2. 7α-Methyl-19-Nortestosterone (MENT) vs. Testosterone Implants for Hypogonadal Osteoporosis: a Preclinical Study in the Aged Male Orchidectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. archives.ijper.org [archives.ijper.org]
Application Note: Analysis of Trestolone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a representative protocol for the qualitative and quantitative analysis of Trestolone (7α-methyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of steroids, a crucial derivatization step is required to ensure thermal stability and appropriate chromatographic behavior. This protocol is based on established methods for the analysis of structurally similar anabolic steroids, such as nandrolone, and is intended to serve as a comprehensive guide for method development and validation in research, clinical, and anti-doping settings.
Introduction
This compound, also known as MENT (7α-methyl-19-nortestosterone), is a synthetic androgen that is significantly more potent than testosterone.[1] Its potential applications in male contraception and hormone replacement therapy, alongside its misuse in performance enhancement, necessitate reliable and sensitive analytical methods for its detection and quantification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for steroid analysis, offering high chromatographic resolution and specific identification based on mass fragmentation patterns.[2][3] However, like other steroids, this compound requires derivatization to convert its polar functional groups (hydroxyl and ketone) into more volatile and thermally stable analogues suitable for GC analysis.[4] This protocol details a common approach involving methoximation followed by trimethylsilylation.
Experimental Protocols
This section outlines a representative protocol for the analysis of this compound in a biological matrix such as urine. This method should be validated for the specific matrix and intended application.
Sample Preparation (for Urine Samples)
This procedure involves the enzymatic hydrolysis of conjugated this compound metabolites, followed by liquid-liquid extraction.
Reagents and Materials:
-
Phosphate buffer (pH 7.0)
-
β-glucuronidase from E. coli
-
Carbonate buffer (pH 9.6)
-
Diethyl ether (HPLC grade)
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar steroid at a known concentration)
Procedure:
-
To 2 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 7.0).
-
Add a known amount of the internal standard solution.
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Vortex the mixture and incubate in a water bath at 55°C for 1 hour to hydrolyze the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the solution to approximately 9.6 by adding 1 mL of carbonate buffer.
-
Add 5 mL of diethyl ether and vortex vigorously for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (diethyl ether) to a clean glass tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.
Derivatization
This two-step process first protects the ketone group, followed by the silylation of the hydroxyl group.
Reagents and Materials:
-
Methoxyamine HCl in pyridine (2% w/v)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium Iodide (NH₄I)
-
Ethanethiol
Procedure:
-
Add 50 µL of 2% methoxyamine HCl in pyridine to the dried extract.
-
Vortex and heat at 60°C for 20 minutes to form the methoxime (MO) derivative of the keto group.
-
Cool the sample to room temperature.
-
Add 100 µL of a derivatization mixture of MSTFA/NH₄I/ethanethiol (1000:2:3, v/w/v).
-
Vortex and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether at the hydroxyl position.
-
Cool the sample to room temperature and transfer to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for steroid analysis and should be optimized for the specific instrument and application.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5ms or DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Splitless mode |
| Injection Volume | 1 µL |
| Injector Temp. | 280°C |
| Oven Program | Initial temperature 140°C, hold for 1 min, ramp at 20°C/min to 240°C, then ramp at 5°C/min to 280°C, and finally ramp at 30°C/min to 315°C and hold for 2 min. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Expected Mass Spectrometric Fragmentation
The derivatized this compound (this compound-MO-TMS) is expected to produce a characteristic mass spectrum under electron ionization. The molecular ion ([M]⁺) would be observed, and key fragment ions would result from the loss of the TMS group, methyl groups, and other characteristic cleavages of the steroid backbone.
Predicted Key Fragments for this compound-MO-TMS:
-
Molecular Ion [M]⁺: The molecular weight of the di-derivative will be the primary ion.
-
[M-15]⁺: Loss of a methyl group, a common fragmentation for TMS derivatives.
-
[M-31]⁺: Loss of the methoxy group from the oxime derivative.
-
[M-90]⁺: Loss of trimethylsilanol (TMSOH).
-
Other diagnostic ions resulting from the fragmentation of the steroid rings.
For quantitative analysis using SIM mode, characteristic and abundant ions should be selected to ensure specificity and sensitivity.
Quantitative Data
A validated GC-MS method for this compound should be evaluated for the following parameters. The table below presents typical performance characteristics expected for a robust steroid analysis method.
| Parameter | Typical Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
| Accuracy | Within ±15% of the nominal concentration |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound from a urine sample.
Caption: Workflow for this compound GC-MS analysis.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and rationale behind the key stages of the analytical method.
Caption: Logical flow of the this compound analysis.
References
- 1. wada-ama.org [wada-ama.org]
- 2. Gas chromatographic/mass spectrometric analysis of 19-nortestosterone urinary metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Developing a Cell-Based Bioassay for Trestolone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgenic-anabolic steroid (AAS) that has been investigated for potential therapeutic applications, including male contraception and androgen replacement therapy.[1] Unlike testosterone, this compound is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT).[1] However, this compound is a potent agonist of the androgen receptor (AR) and can also exhibit progestogenic activity.[1] Understanding the bioactivity of this compound and its derivatives is crucial for drug development and research in endocrinology.
This document provides detailed application notes and protocols for establishing a robust cell-based bioassay to characterize the androgenic activity of this compound. The described assays will enable researchers to quantify this compound's potency and efficacy in activating the androgen receptor signaling pathway, assess its impact on cell viability, and measure its effect on the expression of androgen-responsive genes.
Principle of the Bioassay
The bioassay is designed to quantify the ability of this compound to activate the androgen receptor (AR). This is achieved through a multi-tiered approach:
-
AR-Mediated Reporter Gene Assay: This primary assay utilizes a mammalian cell line engineered to express a luciferase reporter gene under the control of an androgen-responsive element (ARE). Activation of the endogenous or transfected AR by an agonist like this compound leads to the expression of luciferase, which can be quantified by measuring luminescence. This allows for the determination of the compound's potency (EC50) and efficacy.
-
Cell Viability Assay: To ensure that the observed effects in the reporter assay are not due to cytotoxicity, a cell viability assay is run in parallel. This assay measures the metabolic activity of the cells, providing a quantitative assessment of cell health after treatment with this compound.
-
Quantitative Real-Time PCR (qPCR): To confirm the biological relevance of AR activation, the expression of known androgen-responsive genes is quantified using qPCR. This secondary assay provides evidence of target gene engagement downstream of AR activation.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful bioassay. Several human prostate cancer cell lines are suitable for studying AR activity.
-
LNCaP: This cell line endogenously expresses a mutated but functional androgen receptor (T877A). It is highly responsive to androgens.
-
22Rv1: This cell line expresses both full-length AR and constitutively active AR splice variants, making it a model for castration-resistant prostate cancer.
-
PC-3/AR+: This is an AR-negative prostate cancer cell line (PC-3) that has been stably transfected to express the wild-type human androgen receptor. This provides a clean system to study AR-specific effects.
For this protocol, we will focus on the LNCaP cell line due to its endogenous AR expression and well-characterized androgen responsiveness.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Charcoal-Stripped Fetal Bovine Serum (CS-FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks or for experiments.
-
Hormone Deprivation: For all experiments, it is crucial to minimize the influence of androgens present in the serum. Therefore, 24-48 hours prior to the experiment, switch the cells to a medium containing 10% CS-FBS.
ARE-Luciferase Reporter Gene Assay
This assay will determine the potency (EC50) of this compound in activating the androgen receptor.
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 10% CS-FBS
-
ARE-luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro] Vector)
-
Control plasmid for normalization (e.g., pRL-TK Vector expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound
-
R1881 (synthetic androgen, positive control)
-
Bicalutamide (anti-androgen, negative control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 with 10% CS-FBS. Incubate overnight.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, R1881, and Bicalutamide in DMSO. Create a serial dilution series of each compound in RPMI-1640 with 10% CS-FBS. A typical concentration range for this compound and R1881 would be from 1 pM to 100 nM. For Bicalutamide (antagonist mode), a range of 10 nM to 10 µM is typically used in the presence of a constant concentration of R1881 (e.g., 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Treatment: 24 hours post-transfection, replace the medium with the prepared compound dilutions. Include wells for vehicle control (DMSO only), positive control (R1881), and antagonist control (Bicalutamide + R1881).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Following incubation, perform the Dual-Luciferase® Reporter Assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
For agonist activity (this compound, R1881), fit the data to a four-parameter logistic equation to determine the EC50 value.
-
For antagonist activity (Bicalutamide), plot the percentage inhibition of the R1881-induced response against the log of the Bicalutamide concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is performed to assess the cytotoxicity of this compound at the concentrations used in the reporter gene assay.
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 10% CS-FBS
-
This compound, R1881, Bicalutamide
-
DMSO
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well clear plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 with 10% CS-FBS. Incubate overnight.
-
Compound Treatment: Treat the cells with the same concentrations of this compound, R1881, and Bicalutamide as used in the reporter gene assay. Include a vehicle control.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration.
Quantitative Real-Time PCR (qPCR) for Androgen-Responsive Genes
This assay confirms the biological activity of this compound by measuring the expression of androgen-responsive genes. A recommended panel of genes includes PSA (KLK3), FKBP5, and TMPRSS2.
Materials:
-
LNCaP cells
-
6-well tissue culture plates
-
This compound, R1881, Bicalutamide
-
RPMI-1640 medium with 10% CS-FBS
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR® Green qPCR Master Mix
-
Validated qPCR primers for target and reference genes (see Table 3)
-
qPCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates and treat with this compound (e.g., at its EC50 concentration determined from the reporter assay), R1881 (1 nM), Bicalutamide (1 µM) + R1881 (1 nM), and vehicle control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR® Green master mix and the validated primers for the target genes (PSA, FKBP5, TMPRSS2) and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Potency and Efficacy of this compound and Control Compounds in ARE-Luciferase Reporter Assay
| Compound | EC50 (nM) | Max Response (% of R1881) |
| This compound | [Insert Value] | [Insert Value] |
| R1881 | [Insert Value] | 100% |
| Bicalutamide (IC50) | [Insert Value] | N/A |
Table 2: Effect of this compound on LNCaP Cell Viability
| Compound | Concentration | % Cell Viability (relative to Vehicle) |
| This compound | 1 pM | [Insert Value] |
| 10 pM | [Insert Value] | |
| 100 pM | [Insert Value] | |
| 1 nM | [Insert Value] | |
| 10 nM | [Insert Value] | |
| 100 nM | [Insert Value] | |
| R1881 | 1 nM | [Insert Value] |
| Bicalutamide | 1 µM | [Insert Value] |
Table 3: Relative Gene Expression in LNCaP Cells Treated with this compound
| Gene | Treatment | Fold Change (relative to Vehicle) |
| PSA (KLK3) | This compound (EC50) | [Insert Value] |
| R1881 (1 nM) | [Insert Value] | |
| Bicalutamide (1 µM) + R1881 (1 nM) | [Insert Value] | |
| FKBP5 | This compound (EC50) | [Insert Value] |
| R1881 (1 nM) | [Insert Value] | |
| Bicalutamide (1 µM) + R1881 (1 nM) | [Insert Value] | |
| TMPRSS2 | This compound (EC50) | [Insert Value] |
| R1881 (1 nM) | [Insert Value] | |
| Bicalutamide (1 µM) + R1881 (1 nM) | [Insert Value] |
Validated qPCR Primers:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| PSA (KLK3) | CGCAAGTTCACCCTCAGAAGGT | GACGTGATACCTTGAAGCACACC |
| FKBP5 | TGGGAAGAGGGAAGAGAGGA | GAGCGAGTACATAGGCCGAA |
| TMPRSS2 | CCTCTAACTGGTGTGATGGCGT | TGCCAGGACTTCCTCTGAGATG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Mandatory Visualizations
Caption: this compound-mediated Androgen Receptor (AR) signaling pathway.
Caption: Experimental workflow for this compound bioactivity assessment.
References
Animal Models for Studying Trestolone's Effects on Muscle Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen that has garnered significant interest for its profound anabolic effects on skeletal muscle.[1] Unlike testosterone, this compound is not a substrate for 5α-reductase, meaning it is not converted to dihydrotestosterone (DHT), potentially reducing the risk of certain androgenic side effects.[2][3] It exhibits a high anabolic-to-androgenic ratio, making it a compelling candidate for therapeutic applications aimed at increasing muscle mass and strength.[1] This document provides detailed application notes and experimental protocols for utilizing animal models, particularly the orchidectomized rat model, to investigate the myotrophic (muscle-building) properties of this compound.
Data Presentation: this compound's Anabolic Effects in Orchidectomized Rats
The orchidectomized (castrated) rat model is a well-established preclinical model for studying the effects of androgens on muscle and bone.[4] The removal of the testes induces a state of androgen deficiency, leading to muscle atrophy, which can then be reversed or prevented by the administration of anabolic agents like this compound.
Table 1: Comparative Effects of this compound (MENT) and Testosterone on Body Composition and Androgen-Sensitive Tissues in Aged Orchidectomized Rats
| Parameter | Sham Control | Orchidectomized (Orch) + Vehicle | Orch + this compound (MENT) (12 µ g/day ) | Orch + Testosterone (T) (72µ g/day ) |
| Body Weight (g) | 533 ± 15 | 485 ± 12 | 496 ± 11 | 525 ± 10 |
| Lean Body Mass (g) | 401 ± 10 | 369 ± 8 | 405 ± 7# | 404 ± 6# |
| Fat Mass (g) | 108 ± 8 | 126 ± 9 | 98 ± 7# | 105 ± 6 |
| Levator Ani Muscle Weight (mg) | 580 ± 35 | 155 ± 10 | 650 ± 40#^ | 550 ± 30# |
| Ventral Prostate Weight (mg) | 450 ± 50 | 50 ± 5 | 420 ± 45# | 430 ± 40# |
| Seminal Vesicles Weight (mg) | 600 ± 60 | 70 ± 10 | 700 ± 50# | 650 ± 50# |
Data adapted from a preclinical study in 11-month-old male rats, orchidectomized and left untreated for 2 months before a 4-month treatment period. *p < 0.05 vs. Sham; #p < 0.05 vs. Orch + Vehicle; ^p < 0.05 vs. Orch + T
Table 2: Effects of this compound (MENT) Acetate on Androgen-Sensitive Tissues in Castrated Rats
| Treatment | Ventral Prostate Weight (relative potency) | Seminal Vesicles Weight (relative potency) | Bulbocavernosus/Levator Ani Muscle Weight (relative potency) |
| Testosterone | 1 | 1 | 1 |
| This compound Acetate (MENT) | 4x | 4x | 10x |
Data adapted from a study comparing the bioactivities of this compound acetate and testosterone in castrated rats.
Signaling Pathways and Experimental Workflow
This compound-Mediated Muscle Hypertrophy Signaling Pathway
This compound, as an androgen receptor (AR) agonist, is believed to initiate a signaling cascade that promotes muscle protein synthesis and inhibits protein degradation, leading to hypertrophy. This pathway involves the activation of key downstream effectors.
Caption: this compound signaling pathway in skeletal muscle.
Experimental Workflow for Assessing this compound's Anabolic Effects
A typical experimental workflow to evaluate the effects of this compound on muscle growth in an orchidectomized rat model is outlined below.
Caption: Experimental workflow for a this compound study.
Experimental Protocols
Orchidectomy in Rats
Objective: To create an androgen-deficient animal model to study the effects of this compound.
Materials:
-
Male Sprague-Dawley rats (e.g., 11 months old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, sutures)
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Sterile drapes
-
Warming pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat using isoflurane. Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Shave the scrotal area and sterilize the surgical site with antiseptic solution followed by 70% ethanol.
-
Place the animal on a sterile drape over a warming pad to maintain body temperature.
-
Make a single midline incision through the scrotum.
-
Exteriorize one testis by applying gentle pressure to the abdomen.
-
Ligate the spermatic cord and associated blood vessels with absorbable suture material.
-
Excise the testis distal to the ligature.
-
Return the stump to the scrotum and repeat the procedure for the second testis.
-
Close the scrotal incision with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery. For sham-operated control animals, perform the same procedure without ligating and removing the testes.
This compound Acetate Administration
Objective: To administer this compound acetate to orchidectomized rats to assess its anabolic effects.
Materials:
-
This compound acetate
-
Vehicle (e.g., sesame oil)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Prepare the this compound acetate solution in the chosen vehicle to the desired concentration (e.g., to deliver a daily dose of 12 µg in a volume of 0.1 mL).
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal neck/shoulder region to form a "tent".
-
Insert the needle (bevel up) into the base of the tented skin, parallel to the back.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution subcutaneously.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Administer daily for the duration of the study (e.g., 4 months). The vehicle-only group should receive an equivalent volume of the vehicle.
Muscle Tissue Collection and Processing
Objective: To collect and process skeletal muscle for histological and biochemical analysis.
Materials:
-
Euthanasia agent (e.g., CO2, overdose of anesthetic)
-
Surgical instruments for dissection
-
Phosphate-buffered saline (PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled in liquid nitrogen
-
Cryotubes for snap-freezing
Procedure:
-
At the end of the treatment period, euthanize the rats according to approved institutional protocols.
-
Carefully dissect specific muscles of interest, such as the levator ani, gastrocnemius, and soleus.
-
Record the wet weight of each muscle immediately after dissection.
-
For histology, embed a portion of the muscle in OCT compound and freeze it in isopentane pre-chilled with liquid nitrogen. Store at -80°C.
-
For biochemical analysis (e.g., Western blotting), snap-freeze another portion of the muscle in liquid nitrogen and store it at -80°C.
Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
Objective: To quantify changes in muscle fiber size as an indicator of hypertrophy.
Materials:
-
Cryostat
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin - H&E) or antibodies for laminin or dystrophin immunofluorescence.
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Using a cryostat, cut 10 µm thick cross-sections of the frozen muscle samples.
-
Mount the sections on microscope slides.
-
Perform H&E staining or immunofluorescence for a basement membrane protein like laminin to clearly delineate the muscle fibers.
-
Capture high-resolution images of the stained sections under a microscope.
-
Use image analysis software to manually or semi-automatically trace the circumference of individual muscle fibers and calculate the cross-sectional area.
-
Measure a sufficient number of fibers (e.g., >150) from different fields of view for each muscle to obtain a representative average CSA.
Western Blotting for Androgen Receptor Expression
Objective: To assess the levels of androgen receptor protein in muscle tissue.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Androgen Receptor
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the snap-frozen muscle tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the androgen receptor overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the androgen receptor signal to a loading control (e.g., GAPDH or β-actin).
References
- 1. swolverine.com [swolverine.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. 7α-Methyl-19-Nortestosterone (MENT) vs. Testosterone Implants for Hypogonadal Osteoporosis: a Preclinical Study in the Aged Male Orchidectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Trestolone Solution Preparation for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) that is structurally a derivative of nandrolone.[1][2] It functions as a high-affinity agonist for the androgen receptor (AR), stimulating protein synthesis and promoting muscle growth.[3][4] Unlike testosterone, this compound does not undergo 5α-reduction to dihydrotestosterone (DHT), which may alter its profile of androgenic effects.[3] In cell culture, this compound is a valuable tool for investigating androgen signaling pathways, muscle cell hypertrophy, and its potential effects on various cell types, including prostate cancer cells.
This document provides detailed protocols for the preparation of this compound solutions for use in in vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.
Data Presentation: Physicochemical Properties
Proper solution preparation begins with understanding the fundamental properties of the compound. The data below for this compound and its common ester prodrug, this compound acetate, have been compiled for easy reference.
| Property | This compound | This compound Acetate |
| CAS Number | 3764-87-2 | 6157-87-5 |
| Molecular Formula | C₁₉H₂₈O₂ | C₂₁H₃₀O₃ |
| Molecular Weight | 288.42 g/mol | 330.5 g/mol |
| Solubility | DMSO: 100 mg/mL (346.72 mM) | DMSO: 25 mg/mL |
| DMF: 30 mg/mL | ||
| Ethanol: 30 mg/mL | ||
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | -20°C for 1 month; -80°C for 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be later diluted to final working concentrations. Using a high-concentration stock minimizes the amount of solvent added to the cell culture medium.
Materials:
-
This compound powder (or this compound Acetate)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional, to aid dissolution)
-
Sterile 0.22 µm syringe filter
Methodology:
-
Safety First: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: Calculate the mass of this compound powder required. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 288.42 g/mol x 1000 = 2.88 mg
-
-
Weighing: Accurately weigh the calculated mass of this compound powder and place it into a sterile tube.
-
Dissolution:
-
Add the desired volume of sterile DMSO (e.g., 1 mL) to the tube containing the powder.
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.
-
If dissolution is difficult, the tube can be gently warmed to 37°C in a water bath or placed in an ultrasonic bath for a short period to aid solubility.
-
-
Sterilization: For stringent sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is critical for preventing contamination in long-term cell culture experiments.
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Clearly label all aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).
-
Note: Preparing aliquots is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protocol 2: Preparation of this compound Working Solution
This protocol outlines the dilution of the stock solution into cell culture medium to achieve the final concentration for treating cells.
Materials:
-
Prepared 10 mM this compound stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile pipettes and tips
Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 10 mL of a 100 nM working solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) x V₁ = (100 nM) x (10 mL)
-
Convert units to be consistent (10 mM = 10,000,000 nM):
-
(10,000,000 nM) x V₁ = (100 nM) x (10 mL)
-
V₁ = (100 * 10) / 10,000,000 = 0.0001 mL = 0.1 µL
-
Tip: A direct 0.1 µL pipetting is often inaccurate. It is best practice to perform a serial dilution. First, dilute the 10 mM stock 1:1000 in sterile medium to make a 10 µM intermediate solution. Then, dilute the 10 µM solution 1:100 to get the final 100 nM concentration.
-
-
Prepare Working Solution:
-
Add the calculated volume of pre-warmed complete cell culture medium to a sterile conical tube.
-
Add the calculated volume of this compound stock solution to the medium.
-
Gently mix by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can degrade proteins in the serum.
-
-
Prepare Vehicle Control: It is critical to prepare a vehicle control solution. This contains the same final concentration of the solvent (DMSO) as the this compound working solution. For example, if the final DMSO concentration in the 100 nM this compound solution is 0.01%, the vehicle control should be culture medium with 0.01% DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared this compound working solution or the vehicle control solution. Incubate for the desired experimental duration.
Example Dilutions
The following table provides dilution examples for achieving common final concentrations in 10 mL of culture medium, starting from a 10 mM stock solution.
| Desired Final Concentration | Volume of 10 mM Stock Solution to Add | Final DMSO Concentration |
| 1 nM | 0.01 µL (use serial dilution) | < 0.001% |
| 10 nM | 0.1 µL (use serial dilution) | < 0.001% |
| 100 nM | 1 µL | 0.01% |
| 1 µM | 10 µL | 0.1% |
| 10 µM | 100 µL | 1.0% |
| Note: The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity or off-target effects. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound solution preparation and cell treatment.
This compound Signaling Pathway Diagram
References
Analytical Standards and Protocols for Trestolone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1] Unlike testosterone, this compound is resistant to 5α-reductase, an enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT), which is associated with various androgenic side effects.[1] However, this compound is a substrate for aromatase, leading to the formation of the estrogenic metabolite 7α-methylestradiol.[1][2] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, metabolism research, and doping control. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites in biological matrices.
Analytical Standards
Certified analytical reference standards are essential for the accurate quantification of this compound and its metabolites. This compound and this compound Acetate analytical reference standards are available from various chemical suppliers. It is recommended to obtain standards with a certificate of analysis detailing purity and identity. For metabolites such as 7α-methylestradiol and various hydroxylated forms, custom synthesis may be necessary if they are not commercially available.
Metabolic Pathways of this compound
The metabolism of this compound primarily involves aromatization to 7α-methylestradiol and hydroxylation at various positions on the steroid backbone. Additionally, like other steroids, this compound and its metabolites are conjugated with glucuronic acid and sulfate in phase II metabolism to facilitate their excretion. The resistance to 5α-reductase is a key feature of this compound's metabolic profile.
Androgen Receptor Signaling Pathway
This compound exerts its potent anabolic and androgenic effects by acting as a high-affinity agonist for the androgen receptor (AR). Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. A key distinction from testosterone is that this compound does not undergo 5α-reduction to a more potent androgen in target tissues like the prostate.
Experimental Protocols
Sample Preparation from Urine for LC-MS/MS and GC-MS Analysis
This protocol describes the extraction of this compound and its metabolites from urine, including a deconjugation step to analyze glucuronidated and sulfated metabolites.
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated this compound)
-
Phosphate buffer (pH 7)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium carbonate/bicarbonate buffer (pH 9.6)
-
Methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate
-
Anhydrous sodium sulfate
-
Derivatizing agent (for GC-MS): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with ammonium iodide (NH4I) and ethanethiol as catalysts.
-
Solvent for reconstitution (for LC-MS/MS): typically the initial mobile phase composition.
Procedure:
-
Sample Collection and Storage: Collect mid-stream urine in a clean container. If not analyzed immediately, store at -20°C or below.
-
Internal Standard Spiking: To 2-5 mL of urine, add an appropriate amount of internal standard solution.
-
Enzymatic Hydrolysis (for total this compound and metabolites):
-
Add 1 mL of phosphate buffer (pH 7) to the urine sample.
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 50-60°C for 1-3 hours.
-
-
pH Adjustment: After cooling to room temperature, add 1 mL of sodium carbonate/bicarbonate buffer to adjust the pH to 9-10.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of MTBE (or hexane/ethyl acetate mixture).
-
Vortex for 10-15 minutes.
-
Centrifuge at 3000-4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Reconstitution/Derivatization:
-
For LC-MS/MS: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase. Vortex and transfer to an autosampler vial.
-
For GC-MS: Add 50-100 µL of the derivatizing agent (e.g., MSTFA/NH4I/ethanethiol). Cap the vial tightly and heat at 60-80°C for 20-30 minutes. Cool to room temperature before injection.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI is generally suitable for this compound and its metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 1: Hypothetical LC-MS/MS MRM Parameters for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 289.2 | 109.1 | 147.1 | Optimized (e.g., 15-30) |
| 7α-methylestradiol | 287.2 | 159.1 | 133.1 | Optimized (e.g., 20-35) |
| Hydroxylated this compound | 305.2 | 287.2 | 121.1 | Optimized (e.g., 15-30) |
| This compound-glucuronide | 465.2 | 289.2 | 113.1 | Optimized (e.g., 20-40) |
| This compound-sulfate | 369.2 | 289.2 | 97.0 | Optimized (e.g., 25-45) |
| d3-Trestolone (IS) | 292.2 | 109.1 | 150.1 | Optimized (e.g., 15-30) |
Note: These values are illustrative and require experimental optimization on the specific instrument used.
GC-MS Analysis
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
Chromatographic Conditions (Example):
-
Column: A low-bleed capillary column suitable for steroid analysis (e.g., DB-1ms, DB-17ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
Injection Mode: Splitless.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a final temperature (e.g., 300-320°C) to ensure elution of all derivatized analytes.
-
Transfer Line Temperature: 290°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
Table 2: Expected GC-MS Data for TMS-Derivatized this compound
| Analyte | Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | di-TMS | 432 | 417, 327, 237, 143 |
Note: The fragmentation pattern of TMS derivatives of steroids is complex. The molecular ion is often observed, along with characteristic losses of methyl groups (M-15) and trimethylsilanol (M-90). The fragment at m/z 143 is often characteristic of the derivatized A-ring of certain steroids.
Data Presentation and Quantification
Quantitative data should be compiled into clear tables for easy comparison. Calibration curves should be prepared using matrix-matched standards for accurate quantification.
Table 3: Example Quantitative Data Summary
| Analyte | Matrix | Method | LLOQ (ng/mL) | ULOQ (ng/mL) | Mean Recovery (%) | Inter-assay Precision (%CV) |
| This compound | Urine | LC-MS/MS | 0.1 | 100 | 95.2 | <10 |
| 7α-methylestradiol | Plasma | LC-MS/MS | 0.05 | 50 | 92.8 | <12 |
| This compound | Urine | GC-MS | 0.5 | 100 | 89.5 | <15 |
Note: These values are representative and will vary depending on the specific method and instrumentation.
Conclusion
The analytical methods outlined provide a robust framework for the detection and quantification of this compound and its metabolites in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including sensitivity, selectivity, and throughput. Proper validation of these methods is essential to ensure the reliability of the data generated in research, clinical, and anti-doping settings. Further research is needed to fully characterize all metabolites of this compound and to develop certified reference materials for these compounds.
References
Quantifying Trestolone Levels in Serum or Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgenic-anabolic steroid (AAS) that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1] Unlike testosterone, this compound is not a substrate for 5α-reductase, an enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT). This property may offer a more favorable safety profile, particularly concerning prostate health.[1]
Accurate and reliable quantification of this compound in biological matrices such as serum and plasma is crucial for pharmacokinetic studies, clinical monitoring, and drug development. This document provides an overview of analytical methodologies, sample preparation protocols, and performance characteristics for the quantification of this compound. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for steroid analysis. While immunoassays are a common tool for hormone quantification, a specific and validated immunoassay for this compound is not commercially available at present.
Analytical Methodologies
The quantification of this compound in serum and plasma is most reliably achieved using mass spectrometry-based methods due to their high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of steroids in biological fluids. It offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. The method involves chromatographic separation of this compound from other endogenous steroids and matrix components, followed by detection using a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is typically employed for quantification, which enhances specificity by monitoring a specific precursor-to-product ion transition.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis. Due to the low volatility of steroids, derivatization is typically required to convert this compound into a more volatile and thermally stable compound before injection into the gas chromatograph.[3] This method offers excellent chromatographic resolution and is a well-established technique for steroid profiling.
Data Presentation: Quantitative Method Performance
The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of steroids similar to this compound. It is important to note that these are representative values, and specific performance will depend on the instrumentation, method validation, and laboratory.
Table 1: Representative Performance Characteristics of an LC-MS/MS Method for Steroid Quantification
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 10 - 50 pg/mL |
| Upper Limit of Quantification (ULOQ) | 10,000 - 50,000 pg/mL |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85 - 115% |
Table 2: Representative Performance Characteristics of a GC-MS Method for Steroid Quantification
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 50 - 100 pg/mL |
| Upper Limit of Quantification (ULOQ) | 20,000 - 100,000 pg/mL |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20% |
| Accuracy (% bias) | ± 20% |
| Recovery | 80 - 120% |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for obtaining accurate and reproducible results. The following are example protocols for LC-MS/MS and GC-MS analysis of this compound in serum or plasma.
Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS
1. Sample Preparation: Supported Liquid Extraction (SLE)
Supported Liquid Extraction is a streamlined alternative to traditional liquid-liquid extraction that avoids emulsion formation and offers high analyte recovery.[4]
-
Materials:
-
Human serum samples
-
This compound analytical standard
-
Deuterated this compound (this compound-d3) or similar isotopic internal standard (IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Supported Liquid Extraction (SLE) 96-well plate or cartridges
-
96-well collection plate
-
Plate sealer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw serum samples and standards on ice.
-
Spike 100 µL of serum with an appropriate concentration of the internal standard solution.
-
Add 100 µL of water to each sample.
-
Vortex briefly to mix.
-
Load the entire 200 µL of the diluted sample onto the SLE plate/cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analyte by adding 1.5 mL of MTBE to each well/cartridge and allow it to flow through by gravity for 5 minutes into a clean collection plate.
-
Apply a gentle pulse of positive pressure or vacuum to ensure complete elution.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Seal the plate and vortex to ensure complete dissolution.
-
Centrifuge the plate to pellet any particulates before placing it in the autosampler.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate this compound from other components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be determined by infusion of the analytical standard).
-
Internal Standard (e.g., this compound-d3): Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
Protocol 2: Quantification of this compound in Human Plasma by GC-MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (e.g., deuterated steroid)
-
Diethyl ether or Ethyl Acetate (GC grade)
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane - MSTFA + 1% TMCS)
-
Pyridine
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
-
Heating block
-
-
Procedure:
-
Pipette 500 µL of plasma into a glass tube.
-
Add the internal standard.
-
Add 5 mL of diethyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and transfer the derivatized sample to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).
-
GC Column: A capillary column suitable for steroid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
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Injector Temperature: 280°C.
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Oven Temperature Program: A programmed temperature ramp to separate the derivatized this compound.
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Ion Source Temperature: 230°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
Visualizations
This compound Quantification Workflow by LC-MS/MS
Caption: Workflow for this compound quantification by LC-MS/MS.
This compound Signaling Pathway
This compound exerts its biological effects primarily through the androgen receptor (AR).
Caption: Simplified this compound signaling pathway.
References
Trestolone (MENT): Application Notes and Protocols for Endocrine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen and progestin that has garnered significant interest in endocrinology research.[1] Unlike testosterone, this compound is resistant to 5α-reductase, an enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT). This property makes this compound a valuable tool for dissecting the specific roles of androgens in various tissues, particularly those sensitive to DHT like the prostate.[1] Furthermore, this compound is a potent inhibitor of gonadotropin release, making it a subject of investigation for male contraception and androgen replacement therapy.[1]
These application notes provide a comprehensive overview of this compound's use as a research tool, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its effects primarily through the following mechanisms:
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Androgen Receptor (AR) Agonism: this compound is a potent agonist of the androgen receptor, the primary mediator of androgen signaling in the body.[1] Upon binding to the AR in the cytoplasm, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes. This action is responsible for its anabolic effects on muscle and bone.
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Progesterone Receptor (PR) Agonism: this compound also exhibits progestogenic activity, acting as an agonist at the progesterone receptor.[1]
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Gonadotropin Suppression: this compound is a powerful inhibitor of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland. This antigonadotropic effect is mediated by its androgenic and progestogenic activities and leads to a significant reduction in endogenous testosterone production and spermatogenesis.
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Aromatization: this compound can be converted to the estrogen 7α-methylestradiol by the enzyme aromatase.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound, facilitating comparison with other androgens.
Table 1: Anabolic and Androgenic Potency
| Compound | Anabolic:Androgenic Ratio | Notes |
| This compound (MENT) | 2300:650 | Exhibits a significantly higher anabolic to androgenic ratio compared to testosterone. |
| Testosterone | 100:100 | Baseline for comparison. |
Table 2: Relative Binding Affinity (RBA) for Steroid Receptors
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) |
| This compound | 100-125% | 50-75% | <1% | <1% |
| Testosterone (Reference) | 100% | - | - | - |
| Progesterone (Reference) | - | 100% | - | - |
| Estradiol (Reference) | - | - | 100% | - |
| Dexamethasone (Reference) | - | - | - | 100% |
Values are expressed as a percentage of the reference ligand's binding affinity.
Signaling Pathway
The diagram below illustrates the primary signaling pathway of this compound.
Experimental Protocols
In Vitro Application Notes
1. Androgen Receptor Competitive Binding Assay
This protocol determines the binding affinity of this compound to the androgen receptor.
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Materials:
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Recombinant human androgen receptor (AR) ligand-binding domain (LBD).
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Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881).
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This compound (and other test compounds).
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Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
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96-well microplates.
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Scintillation counter.
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-
Procedure:
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Prepare a dilution series of this compound and a reference androgen (e.g., unlabeled R1881) in the assay buffer.
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In a 96-well plate, add a fixed concentration of recombinant AR-LBD to each well.
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Add the diluted this compound or reference androgen to the respective wells.
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Add a fixed concentration of the radiolabeled androgen to all wells.
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Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
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Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
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Measure the radioactivity in the bound fraction using a scintillation counter.
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Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the relative binding affinity (RBA) compared to the reference androgen.
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2. C2C12 Myotube Hypertrophy Assay
This protocol assesses the anabolic effect of this compound on muscle cells in vitro.
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Materials:
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C2C12 mouse myoblast cell line.
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Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
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Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.
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This compound (dissolved in a suitable vehicle, e.g., ethanol or DMSO).
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Phosphate-buffered saline (PBS).
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Fixative (e.g., 4% paraformaldehyde).
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Staining solution (e.g., Giemsa or immunofluorescence for myosin heavy chain).
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Microscope with imaging software.
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-
Procedure:
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Culture C2C12 myoblasts in GM until they reach 80-90% confluency.
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Induce differentiation by switching to DM.
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After 24-48 hours of differentiation, treat the myotubes with varying concentrations of this compound (and a vehicle control).
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Continue the treatment for 48-72 hours, refreshing the medium with this compound every 24 hours.
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After the treatment period, wash the cells with PBS and fix them.
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Stain the myotubes to visualize their morphology.
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Capture images of multiple fields for each treatment group.
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Measure the diameter of at least 50-100 myotubes per condition using imaging software.
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Analyze the data to determine if this compound treatment resulted in a significant increase in myotube diameter compared to the control.
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In Vivo Application Notes
1. Hershberger Bioassay for Anabolic and Androgenic Activity in Rats
The Hershberger bioassay is a standardized in vivo screening test for androgenic and anti-androgenic substances.
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Animals:
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Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.
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Allow a 7-10 day recovery period after castration before starting the treatment.
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Materials:
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This compound acetate (a common ester for injection).
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Vehicle (e.g., corn oil or sesame oil).
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Testosterone propionate (positive control).
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Procedure:
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Randomly assign the castrated rats to different treatment groups (vehicle control, positive control, and at least two dose levels of this compound).
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Administer the assigned treatment daily for 10 consecutive days via subcutaneous or intramuscular injection.
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Record body weight daily.
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Approximately 24 hours after the final dose, euthanize the animals.
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Carefully dissect and weigh the following androgen-sensitive tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle complex, Cowper's glands, and the glans penis.
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Analyze the organ weights (both absolute and normalized to body weight) to assess the anabolic (levator ani muscle) and androgenic (prostate, seminal vesicles) effects of this compound.
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2. Gonadotropin Suppression Assay in Rats
This protocol evaluates the inhibitory effect of this compound on LH and FSH secretion.
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Animals:
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Adult male rats (e.g., Sprague-Dawley).
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Materials:
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This compound acetate.
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Vehicle.
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ELISA kits for rat LH and FSH.
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-
Procedure:
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Acclimatize the rats and collect baseline blood samples.
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Administer this compound acetate or vehicle daily for a specified period (e.g., 7-14 days).
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Collect blood samples at various time points during and after the treatment period via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
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Process the blood to obtain serum or plasma.
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Measure the concentrations of LH and FSH in the samples using validated ELISA kits according to the manufacturer's instructions.
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Analyze the data to determine the extent and duration of gonadotropin suppression induced by this compound.
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Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Conclusion
This compound serves as a multifaceted research tool in endocrinology, offering unique properties that distinguish it from testosterone and other androgens. Its high anabolic potency, coupled with its resistance to 5α-reduction, allows for targeted investigations into androgen action. The detailed protocols provided herein offer a foundation for researchers to explore the diverse biological effects of this compound in both in vitro and in vivo settings. Careful consideration of experimental design and adherence to established methodologies are crucial for generating robust and reproducible data.
References
Troubleshooting & Optimization
Troubleshooting Trestolone instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Trestolone (also known as MENT or 7α-methyl-19-nortestosterone) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a poorly water-soluble steroid. Precipitation is a common issue when preparing aqueous solutions. The solubility of this compound in aqueous media is very low. To avoid precipitation, it is crucial to first dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before making further dilutions in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and as low as possible to prevent solvent-induced artifacts.
Q2: What is the expected stability of this compound in an aqueous solution?
A2: There is limited published data specifically on the aqueous stability of this compound. However, based on structurally similar 7α-methylated anabolic-androgenic steroids (AAS) like Mibolerone, this compound is expected to exhibit pH-dependent stability. It is likely to be most stable in a slightly acidic to neutral pH range (approximately pH 5.5-6.4). Under strongly acidic or alkaline conditions, degradation can be expected.
Q3: What are the likely degradation pathways for this compound in aqueous solutions?
A3: The primary degradation pathways for this compound in aqueous solutions are likely to be hydrolysis and oxidation.
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Hydrolysis: The ester prodrug, this compound Acetate, will readily hydrolyze to form this compound. While this compound itself does not have an easily hydrolyzable group, rearrangements of the steroid core can occur under harsh acidic or basic conditions.
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Oxidation: The ketone and hydroxyl groups of the this compound molecule are susceptible to oxidation, especially in the presence of trace metal ions, which can catalyze degradation. At neutral to alkaline pH, oxidation may become a more significant degradation pathway.
Q4: Can light exposure affect the stability of my this compound solution?
A4: Yes, photostability is a concern for many steroid compounds. Exposure to UV or even ambient light can lead to photodegradation. It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound During or After Dilution
| Potential Cause | Troubleshooting Steps |
| Poor intrinsic aqueous solubility. | 1. Use a co-solvent: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol. Serially dilute the stock solution into your aqueous buffer, ensuring vigorous mixing after each addition. Keep the final organic solvent concentration below a level that affects your assay (typically <1%).2. Employ solubilizing agents: Consider the use of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with steroid molecules and enhance their aqueous solubility.[1][2] |
| "Salting out" effect. | If your buffer has a very high salt concentration, it may decrease the solubility of this compound. If possible, try reducing the salt concentration of your buffer. |
| Temperature effects. | Solubility can be temperature-dependent. Ensure your solutions are maintained at a constant and appropriate temperature. Avoid drastic temperature fluctuations. |
Issue 2: Loss of this compound Potency or Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis/Oxidation). | 1. Control pH: Maintain the pH of your aqueous solution within the optimal stability range, likely between pH 5.5 and 6.4. Use a well-buffered system.2. Use fresh solutions: Prepare this compound solutions fresh for each experiment whenever possible. If storage is necessary, store at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.3. De-gas buffers: To minimize oxidation, consider de-gassing your aqueous buffers before use.4. Add antioxidants/chelators: In cases of suspected oxidative degradation, the addition of a small amount of an antioxidant or a chelating agent like EDTA (to sequester catalytic metal ions) may be beneficial, but check for compatibility with your experimental system. |
| Photodegradation. | Always protect this compound solutions from light by using amber vials or covering containers with foil. |
| Adsorption to container surfaces. | Steroids can be "sticky" and adsorb to plastic surfaces. Use glass or low-protein-binding plasticware for preparation and storage. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
This protocol describes the preparation of a this compound working solution using a co-solvent and cyclodextrin for enhanced solubility.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), HPLC grade
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Phosphate-buffered saline (PBS), pH 7.4 (or other desired aqueous buffer)
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Sterile, amber glass vials
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Vortex mixer
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Sonicator
Procedure:
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Prepare a Concentrated Stock Solution:
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Accurately weigh a desired amount of this compound powder.
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Dissolve the this compound in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
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Vortex and sonicate briefly to ensure complete dissolution.
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Prepare a Cyclodextrin-Containing Buffer:
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Prepare your desired aqueous buffer (e.g., PBS).
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Add HP-β-CD to the buffer to a final concentration of 1-5% (w/v).
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Stir until the HP-β-CD is completely dissolved.
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Prepare the Aqueous Working Solution:
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Perform serial dilutions of the this compound stock solution into the cyclodextrin-containing buffer to achieve your final desired concentration.
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After each dilution step, vortex the solution thoroughly to ensure homogeneity.
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The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.5%).
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Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC-grade water, methanol, and acetonitrile
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pH meter
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Photostability chamber
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Thermostatically controlled oven
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HPLC or UPLC-MS system
Procedure:
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Prepare this compound Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis:
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Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
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Incubate at 60°C for 24 hours.
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Neutralize with an equivalent amount of 0.1 M NaOH.
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Base Hydrolysis:
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Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
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Incubate at 60°C for 24 hours.
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Neutralize with an equivalent amount of 0.1 M HCl.
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Oxidative Degradation:
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Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
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Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation:
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Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
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Place the vial containing the dry this compound powder in an oven at 80°C for 48 hours.
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Reconstitute in the mobile phase before analysis.
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Photolytic Degradation:
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Expose a solution of this compound (in a quartz cuvette or other suitable transparent container) to a light source in a photostability chamber according to ICH Q1B guidelines.
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Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
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Analysis:
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Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS method.
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Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
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Protocol 3: Stability-Indicating UPLC-MS Method for this compound
This protocol provides a general framework for a UPLC-MS method to separate this compound from its potential degradation products. Method optimization will be required.
Instrumentation:
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UPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound and its more lipophilic degradants, then return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
Mass Spectrometry Conditions (Example for ESI+):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 500°C |
| MS Scan Range | m/z 100-500 |
| MS/MS | For structural elucidation of degradation products, perform fragmentation of the parent ions. |
Visualizations
References
Technical Support Center: Optimizing Trestolone Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Trestolone (also known as MENT) dosage for in vivo animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS).[1] Its primary mechanism of action is as an agonist of the androgen receptor (AR).[1] Unlike testosterone, this compound is not a substrate for the 5α-reductase enzyme, meaning it is not converted to dihydrotestosterone (DHT), which is associated with many androgenic side effects.[1] However, this compound can be aromatized to 7α-methylestradiol, which can lead to estrogenic effects.[1]
Q2: What is the difference between this compound and this compound Acetate?
A2: this compound is the active hormone, while this compound Acetate is a prodrug of this compound.[2] The addition of the acetate ester slows the release and extends the half-life of the compound after administration, making it suitable for intramuscular injections.
Q3: What are the common animal models used for studying this compound?
A3: Rodent models, particularly rats and mice, are commonly used for in vivo studies of this compound to evaluate its anabolic and androgenic effects, as well as its potential as a male contraceptive. Orchidectomized (castrated) rat models are often used to assess the direct effects of this compound on muscle and androgen-sensitive tissues.
Q4: What are the potential anabolic effects of this compound in animal models?
A4: this compound is a potent anabolic agent and is expected to promote a significant increase in muscle mass and protein synthesis. Studies in hypogonadal rats have shown that this compound is effective in stimulating muscle growth.
Q5: What are the potential adverse effects of this compound administration in animal models?
A5: Potential adverse effects are dose- and duration-dependent and can include suppression of natural testosterone production, testicular atrophy, and potential estrogenic side effects due to aromatization, such as gynecomastia. Other potential side effects associated with AAS include adverse cardiovascular effects and hepatotoxicity, although the risk profile for this compound is not fully elucidated in animal models.
Data Presentation: this compound Dosage in Animal Studies
The following table summarizes a scientifically validated dosage of this compound used in a preclinical rat study. It is important to note that optimal dosage will vary depending on the specific animal model, research objectives, and administration route.
| Animal Model | Compound | Administration Route | Dosage | Study Duration | Observed Effects |
| Aged Male Orchidectomized Rats | This compound (MENT) | Subcutaneous (Alzet mini-osmotic pumps) | 12 µ g/day | 4 months | Prevention of bone loss and muscle mass decrease |
Experimental Protocols
Preparation of this compound Acetate for Intramuscular Injection
This protocol provides a general guideline for preparing this compound Acetate for injection in rodent models.
Materials:
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This compound Acetate powder
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Sterile vehicle (e.g., corn oil, sesame oil)
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Sterile glass vials
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Sterile syringes and needles (25-27 gauge recommended for rats)
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Vortex mixer
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Scale
Procedure:
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Aseptically weigh the desired amount of this compound Acetate powder.
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In a sterile vial, add the this compound Acetate powder.
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Add the sterile vehicle to the vial. A common vehicle is corn oil. For improved solubility, a small percentage of a co-solvent like dimethyl sulfoxide (DMSO) can be used, for example, a 10:90 ratio of DMSO to corn oil.
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Gently warm the vial (if necessary and if the compound's stability allows) and vortex until the this compound Acetate is completely dissolved. The final solution should be clear and free of visible particles.
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Store the prepared solution under appropriate sterile conditions.
Intramuscular Injection Protocol for Rats
This protocol outlines the procedure for administering this compound Acetate via intramuscular injection in rats.
Procedure:
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Restraint: Safely and securely restrain the rat. This can be done manually by a trained handler or using an appropriate restraint device.
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Site Selection: The quadriceps or gluteal muscles of the hind limb are the largest and most suitable for intramuscular injections in rats. Care must be taken to avoid the sciatic nerve.
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Injection:
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Disinfect the injection site with 70% alcohol.
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Using a sterile syringe with an appropriate gauge needle (e.g., 25-27G), insert the needle into the muscle mass.
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Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.
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Inject the solution slowly and steadily. The recommended maximum volume per site for intramuscular injection in rats is typically low, around 0.1 ml.
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Post-injection: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any signs of distress or adverse reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | - Inaccurate dosing due to improper dissolution or suspension of this compound Acetate.- Variability in injection technique.- Individual animal variation. | - Ensure the compound is fully dissolved in the vehicle before each injection. Vortex the solution before drawing each dose.- Standardize the injection procedure, including site, depth, and speed of injection.- Increase the number of animals per group to account for biological variability. |
| Injection site inflammation or abscess | - Non-sterile injection technique or solution.- Irritation from the vehicle or compound.- Injection volume is too large for the muscle. | - Use sterile techniques for solution preparation and administration.- Consider using a different, well-tolerated sterile vehicle.- Reduce the injection volume per site. If a larger dose is needed, consider splitting the dose into multiple injection sites or using a different administration route. |
| Signs of systemic toxicity (e.g., lethargy, weight loss, ruffled fur) | - Dosage is too high.- The animal model is particularly sensitive to the compound. | - Reduce the dosage in subsequent experiments.- Conduct a dose-response study to determine the optimal therapeutic window.- Closely monitor animal health throughout the study and consult with veterinary staff. |
| Signs of estrogenic side effects (e.g., gynecomastia in males) | - Aromatization of this compound to 7α-methylestradiol. | - Consider co-administration with an aromatase inhibitor, though this may alter the overall hormonal milieu and should be carefully considered based on the study's objectives.- Use the lowest effective dose of this compound. |
| Suppressed endogenous testosterone levels | - Negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, a known effect of exogenous androgens. | - This is an expected pharmacological effect of this compound. If maintaining some level of endogenous testosterone is desired, the experimental design may need to be adjusted, though this is often counterintuitive to the goals of administering an exogenous androgen. |
Mandatory Visualizations
Caption: this compound Androgen Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vivo this compound Studies.
References
Technical Support Center: Managing Trestolone-Induced Side Effects in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trestolone (also known as MENT or 7α-methyl-19-nortestosterone) in preclinical studies. The following information is intended to help manage potential side effects observed in research animals.
Quick Navigation
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Troubleshooting Guides
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Frequently Asked Questions (FAQs)
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Experimental Protocols
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Signaling Pathways and Workflows
Troubleshooting Guides
Managing Estrogenic Side Effects (Gynecomastia)
Q1: We are observing nipple sensitivity and tissue growth around the mammary glands in our male rat models treated with this compound. What is the likely cause and how can we manage it?
A: This is likely gynecomastia, a common side effect of potent androgens that can aromatize into estrogens.[1] this compound is a substrate for the aromatase enzyme, leading to the production of 7α-methylestradiol. To manage this, consider the co-administration of an Aromatase Inhibitor (AI) or a Selective Estrogen Receptor Modulator (SERM).
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Aromatase Inhibitors (AIs): AIs, such as letrozole, work by inhibiting the aromatase enzyme, thereby reducing the conversion of this compound to estrogen.
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Selective Estrogen Receptor Modulators (SERMs): SERMs, like tamoxifen, block the action of estrogen at the breast tissue receptor level.
Troubleshooting Steps:
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Confirm the Observation: Palpate the mammary area to confirm the presence of a glandular mass.
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Dose Adjustment: Evaluate if the this compound dose can be lowered without compromising the primary research objectives.
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Implement Co-administration:
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Letrozole (AI): Based on rodent studies with letrozole, a starting dose for rats could be in the range of 0.05 to 2.0 mg/kg, administered daily via oral gavage.[2][3] A dose-finding study is recommended to determine the optimal dose for your specific this compound protocol.
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Tamoxifen (SERM): For treating existing gynecomastia, a common approach in human clinical settings is a daily dose of tamoxifen.[4][5] In animal models, the dosage would need to be determined empirically, starting with a low dose and titrating up based on response.
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Monitor: Regularly monitor the animals for a reduction in mammary tissue size and sensitivity. Also, monitor for any potential side effects of the AI or SERM itself.
Addressing Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression
Q2: Our study involves a finite period of this compound administration. How do we ensure the recovery of endogenous testosterone production in our animal models post-treatment?
A: this compound is a potent inhibitor of gonadotropins (LH and FSH), which leads to the suppression of endogenous testosterone production. To facilitate the recovery of the HPG axis, a post-cycle therapy (PCT) protocol is recommended. The goal of PCT is to stimulate the testes to produce testosterone and to restore the normal signaling between the hypothalamus, pituitary, and gonads.
Troubleshooting Steps:
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Washout Period: After the final this compound administration, allow for a washout period appropriate for the this compound ester used. For this compound Acetate, with a half-life of approximately 2 days, a washout of 1-2 weeks is a reasonable starting point.
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Initiate PCT: A typical PCT protocol involves the use of a SERM, and in some cases, Human Chorionic Gonadotropin (hCG).
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Clomiphene Citrate (Clomid) or Tamoxifen Citrate (Nolvadex): These SERMs can help to stimulate the release of LH and FSH from the pituitary gland. A starting point for a rat model could be extrapolated from human doses, but a dose-finding study is essential.
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Human Chorionic Gonadotropin (hCG): hCG mimics the action of LH and can directly stimulate the testes to produce testosterone. This is often used for a short duration at the beginning of PCT.
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Monitor Recovery: Monitor serum levels of testosterone, LH, and FSH to track the recovery of the HPG axis. Recovery can take several weeks to months depending on the duration and dose of this compound administration.
Monitoring and Mitigating Hepatotoxicity
Q3: We are concerned about the potential for liver damage with long-term this compound administration. What are the best practices for monitoring and mitigating hepatotoxicity?
A: While this compound administered via injection is considered to have a lower risk of hepatotoxicity compared to oral 17-alpha-alkylated steroids, monitoring liver health is still a crucial aspect of preclinical safety assessment.
Monitoring and Mitigation Strategies:
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Baseline and Regular Blood Work:
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Establish baseline liver enzyme levels (ALT, AST, ALP) before initiating this compound treatment.
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Perform regular blood tests (e.g., every 4-6 weeks) to monitor for any elevations in these enzymes.
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Histopathology: At the end of the study, perform a thorough histopathological examination of liver tissue to look for any signs of damage, such as necrosis, cholestasis, or fibrosis.
-
Hepatoprotective Agents: If elevations in liver enzymes are observed, or if the experimental design allows, consider the co-administration of a hepatoprotective agent. N-acetylcysteine (NAC) and TUDCA (Tauroursodeoxycholic acid) have shown promise in mitigating drug-induced liver injury in other contexts. A specific protocol for this compound would need to be developed.
-
Dose Evaluation: If significant hepatotoxicity is observed, re-evaluate the this compound dosage.
Investigating Effects on Prostate Health
Q4: We are using a primate model and want to assess the impact of this compound on the prostate. How does this compound compare to testosterone in this regard, and what should we measure?
A: this compound is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT) in the prostate. This suggests that this compound may have a more favorable profile regarding prostate health compared to testosterone. Studies in non-human primates have supported this, showing this compound to be less potent at stimulating prostate growth relative to its anabolic and gonadotropin-suppressing effects.
Key Parameters to Measure:
-
Prostate Volume: Utilize imaging techniques like MRI to measure prostate volume at baseline and throughout the study.
-
Prostate-Specific Antigen (PSA): In primate models, serum PSA levels can be monitored as a biomarker for prostate health.
-
Histopathology: At the end of the study, perform a histopathological examination of the prostate tissue to assess for any cellular changes.
Quantitative Data from Primate Studies
| Parameter | This compound (MENT) | Testosterone | Potency Ratio (MENT:Testosterone) |
| LH Suppression (min. dose) | 0.3 mg/day | 3.0 mg/day | 10x |
| Body Weight Support | - | - | 10x |
| Prostate Volume Maintenance | 0.1-0.2 mg/day | 0.3 mg/day | ~2x |
Data adapted from a study in castrated Macaca fascicularis.
Evaluating Changes in Lipid Profile
Q5: What is the expected impact of this compound on the lipid profile of our research animals, and what should we monitor?
A: Anabolic androgenic steroids can adversely affect the lipid profile, typically by decreasing HDL ("good") cholesterol and increasing LDL ("bad") cholesterol. While specific dose-response data for this compound on lipid profiles in rats is not extensively published, it is prudent to monitor these parameters.
Monitoring Protocol:
-
Establish Baseline: Measure baseline levels of total cholesterol, HDL, LDL, and triglycerides.
-
Regular Monitoring: Collect blood samples at regular intervals during the study to track changes in the lipid profile.
-
Data Analysis: Compare the lipid profiles of the this compound-treated groups to a control group.
Expected Trends (Based on other AAS):
| Lipid Parameter | Expected Change |
| Total Cholesterol | May increase |
| HDL Cholesterol | Likely to decrease |
| LDL Cholesterol | Likely to increase |
| Triglycerides | May increase |
Note: The magnitude of these changes will likely be dose-dependent.
Assessing Impact on Bone Mineral Density
Q6: Our study is investigating the effects of this compound in a model of androgen deficiency. How does this compound affect bone mineral density?
A: Androgens play a crucial role in maintaining bone health. In a state of androgen deficiency, such as in orchidectomized rats, a significant loss of bone mineral density (BMD) is expected. This compound, being a potent androgen, is expected to prevent this bone loss.
Experimental Findings in Orchidectomized Rats:
A preclinical study in aged male orchidectomized rats demonstrated that this compound is effective in preventing bone loss.
| Parameter | Sham | Orchidectomized (Untreated) | Orchidectomized + this compound (12 µ g/day ) |
| Trabecular Bone Volume | Maintained | Significant Decrease | Restored to Sham Levels |
| Cortical Bone Thickness | Maintained | Significant Decrease | Loss Prevented (but not fully restored to sham) |
Data from a 4-month treatment period in 11-month-old orchidectomized rats.
Observing and Documenting Behavioral Changes
Q7: Are there any expected behavioral changes in animals treated with this compound?
A: Anabolic androgenic steroids can influence behavior, with reports of increased aggression, anxiety-like behaviors, and changes in mood in both human users and animal models. While specific studies on this compound's behavioral effects are limited, it is important to monitor for any changes.
Monitoring and Documentation:
-
Observational Checklist: Develop a checklist to systematically record observations of behavior, including signs of aggression (e.g., increased fighting, barbering), anxiety (e.g., freezing, altered exploration in an open field test), and general activity levels.
-
Standardized Behavioral Tests: If the research protocol allows, consider incorporating standardized behavioral tests such as the open field test, elevated plus maze, or resident-intruder test to quantitatively assess behavioral changes.
-
Documentation: Meticulously document all behavioral observations and test results for each animal.
Frequently Asked Questions (FAQs)
Q: What is the recommended vehicle for dissolving this compound acetate for injection? A: Common vehicles for oil-based steroid injections include sterile cottonseed oil, sesame oil, or grapeseed oil. The choice of vehicle should be specified in your IACUC-approved protocol.
Q: What is a typical dosage range for this compound acetate in rat studies? A: Dosages can vary significantly based on the research question. A preclinical study in orchidectomized rats used a dose of 12 µ g/day delivered via an osmotic pump. For injectable this compound acetate, dosages in the range of 1-5 mg/kg/week could be a starting point for dose-finding studies, depending on the desired level of androgenic effect.
Q: How often should this compound acetate be administered? A: this compound acetate has a relatively short half-life of about 2 days. To maintain stable blood levels, injections are typically administered daily or every other day.
Q: What are the signs of over-aromatization in male rodents? A: In addition to gynecomastia, signs can include excessive water retention (edema) and, in some cases, lethargy.
Q: Can this compound be used in female research animals? A: Yes, but virilizing side effects should be expected and carefully monitored. These can include clitoral enlargement, deepening of the voice (in species where this is applicable), and changes in reproductive cycles.
Experimental Protocols
Protocol 1: this compound Administration and Monitoring in a Rat Model of Hypogonadism
-
Animal Model: Male Sprague-Dawley rats, 11 months old.
-
Surgical Procedure: Bilateral orchidectomy to induce hypogonadism. A sham-operated group should be included as a control.
-
This compound Administration:
-
Compound: this compound (MENT)
-
Dosage: 12 µ g/day
-
Route: Continuous subcutaneous infusion via an Alzet mini-osmotic pump. Pumps should be replaced every 4 weeks.
-
-
Monitoring:
-
Body Weight and Composition: Monitor body weight weekly. Perform DEXA scans at baseline and at the end of the study to assess lean mass and fat mass.
-
Bone Mineral Density: Perform micro-CT scans of the femur and lumbar vertebrae at baseline and at the end of the study.
-
Hormone Levels: Collect blood samples at regular intervals to measure serum levels of this compound, testosterone, LH, and FSH.
-
Androgen-Sensitive Organs: At the end of the study, dissect and weigh the seminal vesicles, ventral prostate, and levator ani muscle.
-
-
Duration: 4 months.
This protocol is adapted from a preclinical study in aged male orchidectomized rats.
Protocol 2: Co-administration of an Aromatase Inhibitor with this compound in Rats
-
Animal Model: Male Wistar rats.
-
This compound Administration:
-
Compound: this compound Acetate
-
Dosage: To be determined by the researcher's specific aims (e.g., 2 mg/kg/day).
-
Route: Subcutaneous or intramuscular injection.
-
-
Aromatase Inhibitor Administration:
-
Compound: Letrozole
-
Dosage: Start with a dose-finding study in the range of 0.05 - 2.0 mg/kg/day.
-
Route: Oral gavage.
-
-
Monitoring:
-
Gynecomastia: Visually inspect and palpate the mammary region weekly.
-
Hormone Levels: Measure serum levels of this compound, 7α-methylestradiol, testosterone, and estradiol.
-
General Health: Monitor for any adverse effects of either compound.
-
-
Duration: To be determined by the primary study objectives.
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound leading to both desired anabolic/androgenic effects and potential estrogenic side effects.
Caption: Workflow illustrating HPG axis suppression by this compound and the mechanism of recovery during Post-Cycle Therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. insights.inotiv.com [insights.inotiv.com]
- 3. Letrozole Rat Model Mimics Human Polycystic Ovarian Syndrome and Changes in Insulin Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen to treat male pubertal gynaecomastia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of gynecomastia with tamoxifen: a double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Trestolone in Experimental Design
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor oral bioavailability of Trestolone in their experimental designs. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently poor?
A1: The poor oral bioavailability of this compound (also known as 7α-methyl-19-nortestosterone or MENT) is primarily due to two factors:
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Extensive First-Pass Metabolism: Like many steroid hormones, when this compound is administered orally, it is substantially metabolized by enzymes in the liver and the gastrointestinal tract before it can reach systemic circulation. This significantly reduces the concentration of the active drug.
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Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in water. This limits its dissolution in the gastrointestinal fluids, which is a critical prerequisite for absorption.
Q2: What is this compound Acetate, and is it suitable for oral administration?
A2: this compound acetate is a prodrug of this compound, meaning it is an esterified form that is converted into the active this compound molecule in the body.[1] While this conversion happens efficiently, this compound acetate was primarily developed for parenteral routes of administration, such as intramuscular injections or subcutaneous implants, to provide a sustained release and bypass the first-pass metabolism.[1][2] While oral formulations of this compound acetate are sometimes anecdotally reported, its oral bioavailability is considered to be low and less effective compared to injectable forms.[3]
Q3: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. The most common approaches include:
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Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug into a mixture of oils, surfactants, and co-solvents. Upon contact with gastrointestinal fluids, these systems form a fine emulsion, which can enhance the solubility and absorption of the drug.[4]
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic polymer matrix at a molecular level. This can increase the drug's surface area and wettability, leading to improved dissolution and absorption.
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Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area-to-volume ratio. This leads to a faster dissolution rate and improved bioavailability.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with oral this compound formulations.
Issue 1: High variability in plasma concentrations between experimental subjects.
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Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies after oral administration. What could be the cause, and how can we mitigate this?
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Answer: High variability is a common issue with orally administered, poorly soluble compounds.
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Potential Causes:
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Inconsistent Dissolution: The extent of this compound dissolution can vary significantly depending on the individual physiological conditions of the gastrointestinal tract (e.g., pH, presence of bile salts).
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Food Effects: The presence or absence of food can dramatically alter gastric emptying time and the composition of gastrointestinal fluids, leading to erratic absorption.
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Variable First-Pass Metabolism: The activity of metabolic enzymes in the gut and liver can differ between individuals, resulting in inconsistent levels of drug reaching the systemic circulation.
-
-
Troubleshooting Steps:
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Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize food-related variability.
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Optimize Formulation: Employ advanced formulation strategies like SEDDS or solid dispersions. These can create a more uniform drug release and absorption profile that is less dependent on physiological variations.
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Increase Sample Size: A larger number of animals per experimental group can help to account for and statistically manage high variability.
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Issue 2: In vitro dissolution is improved, but in vivo bioavailability remains low.
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Question: Our new this compound formulation shows an excellent dissolution profile in our in vitro tests, but the oral bioavailability in our rat model is still very low. What could be the reason for this discrepancy?
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Answer: This is a common challenge that highlights the complexity of oral drug absorption.
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Potential Causes:
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Pre-systemic Metabolism: Even if the drug dissolves, it may still be subject to extensive first-pass metabolism in the gut wall and liver.
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Poor Permeability: The dissolved drug may not be efficiently transported across the intestinal epithelium. While this compound is lipophilic, which generally favors passive diffusion, other factors can limit its permeability.
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Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.
-
-
Troubleshooting Steps:
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Incorporate Permeation Enhancers: Consider including excipients in your formulation that can transiently increase the permeability of the intestinal epithelium.
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Use of Metabolic Inhibitors (for research purposes): In preclinical studies, co-administration with known inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to quantify the extent of first-pass metabolism.
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Investigate Prodrugs: While this compound acetate is a prodrug, further chemical modifications could be explored to create a new prodrug that is less susceptible to first-pass metabolism and has improved permeability characteristics.
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-
Data Presentation: Hypothetical Comparison of Oral this compound Formulations
The following table presents hypothetical pharmacokinetic data for different oral formulations of this compound, illustrating the potential improvements that can be achieved with advanced formulation strategies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| This compound (Aqueous Suspension) | 10 | 15 ± 5 | 1.0 ± 0.5 | 45 ± 15 | < 1% |
| This compound-SEDDS | 10 | 150 ± 30 | 1.5 ± 0.5 | 750 ± 150 | ~15% |
| This compound Solid Dispersion | 10 | 120 ± 25 | 2.0 ± 0.8 | 600 ± 120 | ~12% |
| This compound Nanoparticles | 10 | 180 ± 40 | 1.0 ± 0.3 | 900 ± 180 | ~18% |
Note: These are illustrative values and do not represent actual experimental data.
Experimental Protocols
Here are detailed, hypothetical protocols for the development and evaluation of different oral this compound formulations.
Protocol 1: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a liquid SEDDS formulation to improve the oral bioavailability of this compound.
Materials:
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This compound powder
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Oil phase: Capryol 90 (Caprylocaproyl Macrogol-8 glycerides)
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Surfactant: Cremophor EL (Polyoxyl 35 castor oil)
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Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)
Procedure:
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Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Ternary Phase Diagrams: Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear, single-phase microemulsion to identify the self-emulsifying region.
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Preparation of this compound-Loaded SEDDS: Based on the phase diagrams, select an optimal ratio of excipients. Dissolve this compound in the oil phase with gentle heating and stirring. Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SEDDS formulation to a beaker of water with gentle agitation and record the time it takes to form a clear emulsion.
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Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound powder
-
Hydrophilic polymer: Polyvinylpyrrolidone (PVP) K30
-
Solvent: Ethanol
Procedure:
-
Preparation of the Solution: Dissolve this compound and PVP K30 in ethanol in a predetermined ratio (e.g., 1:5 drug-to-polymer ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent. Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform powder.
-
Characterization:
-
Drug Content: Determine the actual drug content in the solid dispersion using a validated analytical method like HPLC.
-
Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.
-
In Vitro Dissolution Studies: Perform dissolution testing of the solid dispersion in a USP dissolution apparatus and compare the release profile to that of the pure drug.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To evaluate the in vivo oral bioavailability of the developed this compound formulations.
Animals: Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the rats for at least one week before the study. Fast the animals overnight with free access to water before drug administration.
-
Drug Administration:
-
Oral Groups: Divide the rats into groups for each formulation to be tested (e.g., aqueous suspension, SEDDS, solid dispersion). Administer the formulations orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: To determine absolute bioavailability, administer a solution of this compound in a suitable vehicle (e.g., a solution containing a solubilizing agent) via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) for each group. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling pathway for this compound.
Experimental Workflow for Oral Formulation Development
Caption: Workflow for developing an oral this compound formulation.
Logical Relationship of Bioavailability Challenges
Caption: Factors contributing to the low oral bioavailability of this compound.
References
Addressing rapid metabolic clearance of Trestolone in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid metabolic clearance of Trestolone in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo half-life of this compound so short?
A1: The rapid metabolic clearance of this compound is primarily attributed to its low binding affinity to Sex Hormone Binding Globulin (SHBG)[1][2]. Unlike testosterone, which is protected from rapid metabolism by binding to SHBG, this compound is more readily available for enzymatic degradation in the liver and other tissues. This results in a short terminal half-life of approximately 40 minutes in men[1][2].
Q2: What are the main metabolic pathways for this compound?
A2: this compound undergoes several metabolic transformations. When administered as this compound Acetate, it is rapidly hydrolyzed by esterases to the active form, this compound[1]. The primary routes of this compound metabolism include hydroxylation, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. It is also a substrate for aromatase, leading to the formation of the estrogenic metabolite 7α-methylestradiol.
Q3: How can I prolong the in vivo exposure of this compound in my studies?
A3: To extend the duration of action of this compound, consider using a pro-drug form, such as this compound Acetate or this compound Decanoate. Esterification of the 17β-hydroxyl group increases the lipophilicity of the molecule, leading to a slower release from the injection site and a prolonged half-life. For example, this compound Decanoate has a reported half-life of approximately 15 days.
Q4: What are the expected metabolites of this compound to monitor in urine or plasma?
A4: In addition to the parent compound, you should monitor for hydroxylated metabolites and the aromatized product, 7α-methylestradiol. Due to rapid clearance, the detection window for this compound and its metabolites in urine can be short.
Troubleshooting Guides
Issue 1: Undetectable or very low plasma concentrations of this compound.
Possible Cause 1: Rapid Metabolism
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Solution: this compound is cleared very quickly from circulation. Ensure your blood sampling schedule is frequent enough, especially in the initial hours after administration, to capture the peak concentration (Cmax) and the elimination phase. For intravenous administration, the first sample should be taken within minutes.
Possible Cause 2: Inadequate Analytical Sensitivity
-
Solution: Employ a highly sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification. Optimize the sample preparation to enrich the analyte and remove interfering matrix components. Derivatization of the steroid can also enhance ionization efficiency and sensitivity in some cases.
Possible Cause 3: Issues with Drug Formulation or Administration
-
Solution: Verify the concentration and stability of your dosing solution. For oral administration, be aware that this compound has poor oral bioavailability. For injectable formulations, ensure proper injection technique to achieve the desired release profile.
Issue 2: High variability in pharmacokinetic parameters between subjects.
Possible Cause 1: Genetic Polymorphisms in Metabolic Enzymes
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Solution: Genetic variations in CYP3A4/5 enzymes can lead to inter-individual differences in metabolism. While routine genotyping may not be feasible in all preclinical studies, be aware of this potential source of variability when analyzing your data.
Possible Cause 2: Inconsistent Food Intake
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Solution: The presence of food can alter the absorption of orally administered drugs. Standardize the feeding schedule of your study animals to minimize this variability.
Possible Cause 3: Differences in Animal Handling and Stress Levels
-
Solution: Stress can influence physiological parameters that affect drug metabolism and distribution. Ensure consistent and proper animal handling techniques throughout the study.
Issue 3: Poor recovery of this compound during sample preparation.
Possible Cause 1: Inefficient Extraction Method
-
Solution: Optimize your extraction method. For plasma samples, liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) are common methods for steroids. Ensure the pH of the sample is optimized for the extraction of your analyte.
Possible Cause 2: Analyte Adsorption to Labware
-
Solution: Steroids can be "sticky" and adsorb to plastic surfaces. Use low-adsorption tubes and pipette tips, or silanized glassware, to minimize this issue.
Possible Cause 3: Degradation of the Analyte
-
Solution: this compound may be susceptible to degradation under certain conditions. Keep samples on ice during processing and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (MENT)
| Parameter | Value | Species | Administration Route | Reference |
|---|---|---|---|---|
| Half-life (t½) | ~40 minutes | Human | Intravenous | |
| Metabolic Clearance Rate (MCR) | ~2,360 L/day | Human | Intravenous | |
| Peak Concentration (Cmax) | Reached within 3 minutes | Human | Intravenous (500 µg bolus) |
| Time to Undetectable Levels | ~180 minutes | Human | Intravenous (500 µg bolus) | |
Experimental Protocols
Protocol: Quantification of this compound in Plasma using LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).
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Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column suitable for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for steroids.
-
MRM Transitions:
-
This compound: Monitor for the transition of the precursor ion (the protonated molecule [M+H]+) to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the internal standard.
-
3. Data Analysis
-
Generate a calibration curve using known concentrations of this compound standards prepared in a blank matrix.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as half-life, clearance, and volume of distribution from the concentration-time data.
Visualizations
Caption: A typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: Simplified diagram of the this compound androgen receptor signaling pathway.
References
Preventing Trestolone degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Trestolone during sample storage and preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound potency in solution over time | Hydrolysis of the ester linkage (in this compound Acetate), oxidation, or photodegradation. | Store solutions at low temperatures (-20°C or below), protect from light using amber vials, and consider using a slightly acidic to neutral pH for aqueous formulations. Prepare fresh aqueous solutions for each experiment. |
| Inconsistent analytical results | Sample degradation during preparation, improper storage, or issues with the analytical method itself. | Ensure consistent and appropriate sample handling procedures. Validate the analytical method for stability-indicating properties. Use fresh or properly stored reference standards. |
| Appearance of unknown peaks in chromatograms | Degradation of this compound into one or more new chemical entities. | Conduct a forced degradation study to identify potential degradation products and their chromatographic behavior. This will help in developing a stability-indicating analytical method. |
| Precipitation of this compound in aqueous solutions | Poor aqueous solubility of this compound. | Incorporate solubilizing agents such as co-solvents (e.g., ethanol, propylene glycol), surfactants, or cyclodextrins. Adjusting the pH to a range where solubility is optimal can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound and its esters, like this compound Acetate, are inferred from structurally similar androgens like nandrolone.[1][2][3] These include:
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Hydrolysis: For esterified forms like this compound Acetate, the ester bond can be hydrolyzed under acidic or basic conditions to yield this compound and the corresponding carboxylic acid.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the steroid structure.[4]
-
Oxidation: The steroid nucleus can be susceptible to oxidation, leading to the formation of various oxidized derivatives.
-
Enzymatic Degradation: In biological samples, this compound can be metabolized by various enzymes, primarily in the liver. This can involve oxidation, reduction, and hydroxylation of the steroid molecule.
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to maintain its integrity.
Q3: How should I store this compound solutions?
A3: The appropriate storage of this compound solutions depends on the solvent and the intended duration of storage:
-
Stock Solutions (in organic solvents like DMSO or ethanol): For long-term storage, it is best to store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Due to the potential for hydrolysis and microbial growth, aqueous solutions of this compound should ideally be prepared fresh before each use. If short-term storage is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Q4: Is this compound sensitive to light?
A4: Yes, like many steroids, this compound is expected to be sensitive to light. To prevent photodegradation, always store solid this compound and its solutions in amber vials or by wrapping the containers in aluminum foil to protect them from light exposure.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is expected to be pH-dependent. For this compound Acetate, both acidic and basic conditions can catalyze the hydrolysis of the ester bond. Generally, a slightly acidic to neutral pH range (around pH 4-7) is often optimal for the stability of similar steroid esters in aqueous formulations.
Q6: What is the impact of repeated freeze-thaw cycles on this compound stability?
A6: Repeated freeze-thaw cycles can potentially lead to the degradation of compounds in solution. It is a best practice to aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles a sample undergoes.
Quantitative Data Summary
The following table summarizes stability data for Nandrolone Phenylpropionate (NPP), a structurally related androgen, under forced degradation conditions. This data can serve as a reference for designing stability studies for this compound.
| Condition | Degradation (%) | Major Degradant |
| Acidic (0.5N HCl, 60°C, 2 h) | 3.5 | Nandrolone |
| Basic (0.5N NaOH, room temp, 1 h) | 6.7 | Nandrolone |
| Oxidation (5% H₂O₂, 60°C, 6 h) | - | Not specified |
| Thermal (70°C, 48 h) | - | Not specified |
| Photolytic | - | Not specified |
| Data adapted from a stability-indicating HPLC method for Nandrolone Phenylpropionate. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 70°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. The peak purity of the main this compound peak should also be evaluated.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (around 240-245 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound Acetate.
References
Mitigating estrogenic side effects of Trestolone in long-term studies
Technical Support Center: Trestolone (MENT) Studies
This guide provides technical support for researchers, scientists, and drug development professionals engaged in long-term studies involving this compound (7α-methyl-19-nortestosterone, or MENT). It focuses on troubleshooting and mitigating potential estrogenic side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism through which this compound exerts estrogenic side effects?
This compound, a potent synthetic androgen, is a substrate for the aromatase enzyme.[1][2] Through the process of aromatization, this compound is converted into the potent estrogen 7α-methyl-estradiol.[2][3][4] This metabolite has a high affinity for the estrogen receptor, comparable to estradiol itself, and is considered responsible for the estrogenic activity of this compound. This conversion can lead to classic estrogenic side effects such as gynecomastia (the development of breast tissue in men) and water retention.
References
Adjusting Trestolone administration frequency based on its half-life
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trestolone (MENT) and its esters. The following information is intended to assist in designing and troubleshooting experiments by understanding the relationship between administration frequency and the half-life of different this compound forms.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound, this compound Acetate, and this compound Decanoate?
A1: The fundamental difference lies in the attached ester, which dictates the compound's release rate into the bloodstream and, consequently, its half-life and required administration frequency.
-
This compound (MENT): This is the un-esterified, active hormone. When administered directly, it has a very short half-life.
-
This compound Acetate: This is this compound attached to a short acetate ester. This results in a much faster release and shorter half-life compared to longer esters.
-
This compound Decanoate: This is this compound attached to a long decanoate ester, leading to a slow release and a long half-life.
Q2: How does the half-life of each this compound variant influence the recommended administration frequency?
A2: The half-life is the primary determinant of how often a compound must be administered to maintain stable serum concentrations.
-
This compound (MENT): Due to its extremely short half-life of approximately 40 minutes with intravenous administration, it is not practical for typical experimental protocols involving intermittent injections.[1] It is more suitable for continuous infusion models.[1]
-
This compound Acetate: Anecdotal evidence and user reports suggest a short half-life, estimated to be between 8-12 hours, although definitive clinical data is scarce.[2] This necessitates frequent administrations, such as daily or even twice-daily injections, to maintain stable serum levels and mitigate side effects associated with hormonal fluctuations.[3]
-
This compound Decanoate: This ester has a significantly longer half-life, estimated to be around 12-14 days.[4] This allows for much less frequent administration, typically once a week or even bi-weekly, while maintaining stable serum concentrations.
Q3: What are the potential consequences of improper administration frequency for this compound esters?
A3: Improper administration frequency can lead to significant fluctuations in serum hormone levels, which can cause a range of undesirable effects and confound experimental results. For short-acting esters like this compound Acetate, infrequent administration can lead to peaks and troughs in blood concentration, potentially causing:
-
Increased estrogenic side effects such as gynecomastia and water retention during peak concentrations.
-
Reduced anabolic effects and potential for catabolism as levels trough.
-
Inconsistent and unreliable data in a research setting.
For long-acting esters like this compound Decanoate, while less susceptible to daily fluctuations, an improper dosing schedule can lead to a slow accumulation of the compound, making it difficult to manage potential side effects.
Q4: My experiment with this compound Acetate is yielding inconsistent results. Could administration frequency be a factor?
A4: Yes, inconsistent results with this compound Acetate are often linked to administration schedules that are too infrequent. Given its purported short half-life, an every-other-day or less frequent schedule can lead to significant variations in serum concentrations between subjects or even within the same subject over time. To troubleshoot, consider increasing the administration frequency to daily or twice daily to ensure more stable pharmacokinetic profiles.
Troubleshooting Guide
Issue: High incidence of estrogen-related side effects (e.g., edema, gynecomastia) in animal models administered this compound Acetate.
| Potential Cause | Troubleshooting Step |
| Spiking Serum Concentrations: Infrequent administration leading to high peak levels and subsequent aromatization to 7α-methylestradiol. | Increase the frequency of administration to daily or twice daily, while keeping the total weekly dose the same. This will result in lower, more stable peak concentrations. |
| Inadequate Aromatase Inhibition: The dose of the aromatase inhibitor may be insufficient to manage the conversion of this compound to its estrogenic metabolite. | Re-evaluate the dosage of the co-administered aromatase inhibitor. Monitor serum 7α-methylestradiol levels if possible. |
Issue: Variability in anabolic response among subjects in the same experimental group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Serum Levels: Different absorption rates and metabolic responses to infrequent injections of this compound Acetate. | Implement a more frequent and consistent injection schedule (daily at the same time). Ensure consistent injection technique and site. |
| Metabolic Differences: Individual differences in the rate of ester hydrolysis and clearance of this compound. | While harder to control, a more frequent dosing schedule can help to minimize the impact of these individual variations on serum level stability. |
Data Presentation
Table 1: Pharmacokinetic Properties and Recommended Administration Frequencies of this compound Esters
| Compound | Active Substance | Reported Half-Life | Recommended Administration Frequency (Research Setting) |
| This compound (MENT) | 7α-methyl-19-nortestosterone | ~40 minutes (IV) | Continuous Infusion |
| This compound Acetate | 7α-methyl-19-nortestosterone | 8-12 hours (anecdotal) | Daily to Twice Daily |
| This compound Decanoate | 7α-methyl-19-nortestosterone | ~12-14 days | Weekly to Bi-weekly |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in an Animal Model
-
Subject Acclimation: Acclimate subjects (e.g., male rats) to the housing conditions for at least one week.
-
Catheter Implantation: For precise pharmacokinetic profiling, implant a catheter into the jugular vein for serial blood sampling. Allow for a recovery period post-surgery.
-
Compound Administration: Administer a single intramuscular (IM) injection of the this compound ester at a predetermined dose.
-
Serial Blood Sampling: Collect blood samples via the catheter at multiple time points post-injection. For a short-acting ester like this compound Acetate, frequent early sampling is critical (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours). For a long-acting ester like this compound Decanoate, sampling can be less frequent and over a longer duration (e.g., 0, 24, 48, 96 hours, and then weekly for several weeks).
-
Sample Processing: Centrifuge blood samples to separate serum and store at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in serum.
-
This involves protein precipitation or liquid-liquid extraction of the serum samples.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Establish a calibration curve with known concentrations of this compound.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters from the serum concentration-time data, including the terminal half-life (t½).
Protocol 2: Monitoring Serum this compound Concentrations
To ensure stable serum concentrations are maintained throughout an experiment, periodic monitoring is recommended.
-
Blood Collection: Collect blood samples from subjects at trough (just before the next scheduled dose) and peak (a few hours after administration for short esters) time points.
-
Sample Processing and Analysis: Process and analyze the serum samples using a validated LC-MS/MS method as described in Protocol 1.
-
Data Interpretation: Compare the trough and peak concentrations to assess the degree of fluctuation. If fluctuations are large, adjust the administration frequency accordingly.
Mandatory Visualization
Caption: Logical relationship between half-life, dosing, and serum levels.
Caption: Workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. Pharmacokinetics of 7 alpha-methyl-19-nortestosterone in men and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purefitlab.uk [purefitlab.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Determination of testosterone in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of Trestolone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Trestolone (7α-methyl-19-nortestosterone) and its derivatives. Our goal is to help you improve the yield and purity of your synthesis through detailed experimental protocols, troubleshooting advice, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented synthetic route to this compound involves the 1,6-conjugate addition of a methyl group to a 4,6-dien-3-one steroid precursor. The typical starting material is Nandrolone, which is first converted to 6-dehydronandrolone acetate. This intermediate then undergoes a copper-mediated Grignard reaction with a methylmagnesium halide to introduce the 7α-methyl group.[1][2]
Q2: What are the critical parameters affecting the yield and purity of this compound synthesis?
A2: The critical parameters influencing the outcome of the this compound synthesis are:
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Stereoselectivity of the 7α-methylation: Achieving high stereoselectivity in favor of the desired 7α-isomer over the unwanted 7β-isomer is crucial for purity.[1][3]
-
Reaction Temperature: Precise temperature control during the Grignard reaction is essential to minimize side reactions and ensure high yield and selectivity.[4]
-
Purity of Starting Materials and Reagents: The purity of 6-dehydronandrolone acetate and the Grignard reagent significantly impacts the final product's purity.
-
Exclusion of Water and Air: Grignard reactions are highly sensitive to moisture and oxygen. Maintaining anhydrous and inert conditions is critical for success.
Q3: What are the common impurities encountered in this compound synthesis?
A3: Common impurities can include:
-
7β-methyl isomer: This is the most common stereoisomer impurity formed during the Grignard reaction.
-
Unreacted starting material: Incomplete reaction can lead to the presence of 6-dehydronandrolone acetate in the final product.
-
Byproducts from side reactions: Grignard reagents can also act as bases, leading to enolization of the ketone, or participate in 1,2-addition instead of the desired 1,4-conjugate addition, resulting in different steroidal byproducts.
-
Degradation products: this compound and its intermediates can be sensitive to acidic or basic conditions and elevated temperatures, leading to degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound Acetate
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Grignard Reaction | - Ensure the Grignard reagent is fresh and properly titrated to determine its exact concentration. - Use an appropriate molar excess of the Grignard reagent (typically 1.1 to 7 equivalents). - Verify that the reaction time is sufficient by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Decomposition of the Grignard Reagent | - Strictly maintain anhydrous and inert atmospheric conditions (e.g., using dry glassware and argon or nitrogen). - Ensure the solvent (e.g., THF) is freshly distilled and anhydrous. |
| Suboptimal Reaction Temperature | - Maintain the recommended low temperature during the Grignard reagent addition (typically -78°C to -25°C). A higher temperature can lead to side reactions. |
| Inefficient Quenching and Work-up | - Quench the reaction at a low temperature (e.g., below 10°C) with a suitable acidic solution (e.g., aqueous hydrochloric acid or acetic acid). - Perform a thorough extraction of the product from the aqueous layer. |
Issue 2: High Levels of 7β-isomer Impurity
Possible Causes & Solutions
| Cause | Recommended Action |
| Lack of Stereocontrol in Grignard Addition | - Protect the 17β-hydroxyl group: Protection of the hydroxyl group as a trialkylsilyl ether can significantly improve the stereoselectivity in favor of the 7α-isomer. - Choice of Copper Catalyst: Copper(II) acetate is a commonly used and effective catalyst for promoting 1,6-conjugate addition. |
| Suboptimal Reaction Conditions | - Solvent: Tetrahydrofuran (THF) is the preferred solvent for this reaction. - Temperature: Lowering the reaction temperature can enhance the stereoselectivity. |
Experimental Protocols
Protocol 1: Synthesis of 6-Dehydronandrolone Acetate from Nandrolone Acetate
This protocol describes the bromination and dehydrobromination of nandrolone acetate to yield 6-dehydronandrolone acetate.
Materials:
-
Nandrolone acetate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Lithium Carbonate
-
Lithium Bromide
-
Isopropanol
-
Purified Water
Procedure:
-
Suspend nandrolone acetate in a mixture of DMF and a small amount of water.
-
Cool the suspension to between -10°C and -5°C.
-
Slowly add a solution of NBS in DMF over approximately 2 hours, ensuring the temperature remains below 0°C.
-
Allow the reaction mixture to warm to room temperature (20-25°C) and monitor for completion by HPLC.
-
Add lithium carbonate and lithium bromide to the reaction mixture and stir.
-
Heat the mixture to approximately 80°C for 2-3 hours until the reaction is complete.
-
Cool the suspension to room temperature.
-
Slowly add an aqueous solution of acetic acid to quench the reaction and precipitate the product.
-
Isolate the crude solid by filtration and wash with a mixture of DMF and water, followed by purified water.
-
Recrystallize the crude solid from isopropanol to obtain purified 6-dehydronandrolone acetate. A yield of approximately 79% can be expected.
Protocol 2: Synthesis of this compound Acetate
This protocol details the copper-mediated Grignard reaction for the 7α-methylation of 6-dehydronandrolone acetate.
Materials:
-
6-Dehydronandrolone acetate
-
Anhydrous Copper(II) acetate
-
Methylmagnesium chloride solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
37% Hydrochloric acid
-
Heptane
-
25% Ammonium hydroxide solution
-
tert-Butyl methyl ether
Procedure:
-
In a suitable vessel under an inert atmosphere, charge anhydrous THF, 6-dehydronandrolone acetate, and anhydrous copper(II) acetate.
-
Stir the slurry and cool to a temperature between -45°C and -35°C.
-
Slowly add the methylmagnesium chloride solution over a minimum of three hours, maintaining the reaction temperature between -45°C and -35°C.
-
After the addition is complete, continue stirring at this temperature and monitor the reaction by HPLC.
-
Quench the reaction by slowly adding 37% hydrochloric acid, ensuring the temperature remains below 10°C.
-
Add water and heptane, and allow the mixture to warm to ambient temperature.
-
Separate the aqueous layer and extract the product with heptane.
-
Wash the combined organic extracts with 25% ammonium hydroxide solution and then with purified water.
-
Distill the solvent under atmospheric pressure.
-
Add tert-butyl methyl ether and cool the mixture to crystallize the product.
-
Isolate the this compound acetate by filtration and dry. A yield of approximately 78% with a 99:1 ratio of α:β isomers can be achieved.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Acetate Synthesis
| Parameter | Recommended Condition | Reference |
| Starting Material | 6-dehydronandrolone acetate | |
| Reagent | Methylmagnesium chloride | |
| Catalyst | Anhydrous Copper(II) acetate | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Temperature | -45°C to -35°C | |
| Molar Ratio (Steroid:Grignard) | 1:1 to 1:7 | |
| Quenching Agent | Hydrochloric acid | |
| Crystallization Solvent | tert-Butyl methyl ether | |
| Reported Yield | 78% | |
| Reported α:β Isomer Ratio | 99:1 |
Visualizations
Caption: Synthetic pathway of this compound Acetate from Nandrolone.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Relationship between reaction parameters and synthesis outcome.
References
Technical Support Center: Managing Trestolone-Induced Hypertension in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing high blood pressure as a side effect in animal models treated with Trestolone (also known as 7α-methyl-19-nortestosterone or MENT).
Frequently Asked Questions (FAQs)
Q1: Is high blood pressure a known side effect of this compound in animal models?
A1: Yes, high blood pressure is a recognized cardiovascular side effect of synthetic androgens, including this compound.[1][2] While specific dose-response data for this compound is limited in publicly available literature, studies on other androgens like testosterone and nandrolone demonstrate a clear link between administration and increased blood pressure in animal models.[3][4][5] The mechanisms are thought to be similar for this compound due to its potent androgenic activity.
Q2: What are the primary mechanisms behind this compound-induced hypertension?
A2: this compound-induced hypertension is believed to be multifactorial, primarily involving:
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Androgen Receptor (AR) Activation: this compound binds to and activates androgen receptors in various tissues, including the vasculature and kidneys, which can lead to a cascade of events resulting in increased blood pressure.
-
Renin-Angiotensin System (RAS) Activation: Androgens can upregulate components of the RAS, a critical system for blood pressure regulation. This includes increasing the expression of angiotensinogen and angiotensin-converting enzyme (ACE), leading to higher levels of angiotensin II, a potent vasoconstrictor. Aldosterone, another component of the RAS, can also enhance the pressor responses of angiotensin II.
-
20-HETE Pathway: Androgens can stimulate the production of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid. 20-HETE is a potent vasoconstrictor and contributes to endothelial dysfunction, further elevating blood pressure.
-
Endothelial Dysfunction: this compound can impair the function of the endothelium, the inner lining of blood vessels. This can involve reduced production of vasodilators like nitric oxide (NO) and an increase in vasoconstrictors, leading to increased vascular resistance.
Q3: What are the recommended methods for monitoring blood pressure in this compound-treated animal models?
A3: The two primary methods for blood pressure monitoring in rodents are:
-
Radiotelemetry: This is considered the "gold standard" as it allows for continuous, long-term monitoring of conscious, unrestrained animals, providing data on systolic, diastolic, and mean arterial pressure, as well as heart rate and activity. This method minimizes stress-induced artifacts.
-
Tail-Cuff Plethysmography: This is a non-invasive method that is suitable for repeated measurements. However, it is more susceptible to variability due to animal stress, temperature, and restraint. Careful acclimatization and proper technique are crucial for obtaining reliable data.
Q4: What are the initial signs of hypertension in rodent models?
A4: Aside from direct blood pressure measurements, be observant of potential secondary signs which may include increased water intake, increased urine output, and in severe, prolonged cases, signs of organ damage such as proteinuria. However, direct and accurate blood pressure measurement is the only definitive way to diagnose hypertension.
Q5: What pharmacological interventions can be used to manage this compound-induced hypertension in a research setting?
A5: Based on the known mechanisms, the following classes of drugs have been used in animal models to counteract androgen-induced hypertension:
-
ACE Inhibitors (e.g., Enalapril): These drugs block the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction.
-
Angiotensin II Receptor Blockers (ARBs; e.g., Losartan): These drugs directly block the action of angiotensin II at its receptor.
-
Androgen Receptor Antagonists (e.g., Flutamide): These compounds competitively inhibit the binding of androgens like this compound to the androgen receptor, addressing the root cause of the hypertensive effect.
Troubleshooting Guides
Issue 1: High Variability in Tail-Cuff Blood Pressure Measurements
| Potential Cause | Troubleshooting Step |
| Animal Stress | Acclimatize animals to the restraint and measurement procedure for several days before data collection. Handle animals gently and in a consistent manner. Ensure the person taking the measurements is calm and experienced. |
| Incorrect Cuff Size | Use a cuff that is appropriately sized for the animal's tail diameter. An ill-fitting cuff can lead to inaccurate readings. |
| Improper Animal Restraint | Ensure the animal is securely but not too tightly restrained. Excessive movement will cause artifacts. |
| Low Tail Temperature | Maintain a consistent and appropriate tail temperature using a warming platform. Vasoconstriction in a cold tail will prevent accurate pulse detection. |
| Inconsistent Measurement Time | Perform measurements at the same time of day for all animals to minimize diurnal variations in blood pressure. |
Issue 2: Signal Artifacts or Loss of Signal in Radiotelemetry
| Potential Cause | Troubleshooting Step |
| Improper Catheter Placement | During surgery, ensure the catheter tip is correctly positioned in the artery (e.g., carotid or femoral) and is not occluded or against the vessel wall. |
| Catheter Thrombosis | Ensure proper sterile technique during surgery to minimize infection risk. Consider appropriate anticoagulant therapy as per your institution's animal care guidelines. |
| Transmitter Failure | Check the battery life of the telemetry implant before surgery. If a signal is suddenly lost, consult the manufacturer's troubleshooting guide. |
| Environmental Interference | Keep other electronic equipment away from the telemetry receivers to avoid signal interference. |
| Animal Movement | While telemetry is designed for freely moving animals, excessive or vigorous movement can sometimes cause temporary signal artifacts. Analyze data to exclude these periods if necessary. |
Issue 3: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Step |
| Severe Hypertension | Implement a dose-escalation study for this compound to determine the dose that induces a stable, non-lethal hypertensive state. Monitor blood pressure frequently, especially during the initial phase of treatment. |
| Off-Target Effects | Be aware of other potential side effects of high-dose androgens, such as cardiac hypertrophy, renal damage, or adverse metabolic changes. Consider including endpoints to assess these in your study design. |
| Surgical Complications (for telemetry) | Ensure aseptic surgical technique and provide appropriate post-operative care, including analgesia, to minimize complications. |
| Dehydration/Electrolyte Imbalance | Monitor water intake and body weight. Severe hypertension can affect renal function and fluid balance. |
Quantitative Data from Androgen-Induced Hypertension Models
Note: Data for this compound is limited. The following tables provide examples from studies using other androgens to illustrate expected effects.
Table 1: Effect of Androgens on Systolic Blood Pressure (SBP) in Rodents
| Animal Model | Androgen & Dose | Duration | SBP (mmHg) - Control | SBP (mmHg) - Treated | Reference |
| Wistar Rats | Nandrolone Decanoate (10 mg/kg/week) | 12 weeks | ~115 | ~135 | F. L. Rocha et al. (2007) |
| Sprague-Dawley Rats | Testosterone Propionate (0.5 mg/kg/day, prenatal) | 6 months (offspring) | ~125 | ~145 | K. M. Moritz et al. (2008) |
| Spontaneously Hypertensive Rats (SHR) | Castration (Androgen Removal) | 8-10 weeks | ~180 (Intact Male) | ~160 (Castrated Male) | J. F. Reckelhoff et al. (1998) |
Table 2: Effect of Pharmacological Interventions on Androgen-Induced Hypertension
| Animal Model | Androgen | Intervention & Dose | SBP (mmHg) - Androgen + Vehicle | SBP (mmHg) - Androgen + Treatment | Reference |
| Spontaneously Hypertensive Rats (SHR) | Endogenous | Enalapril (250 mg/L in water) | ~180 | ~130 | J. F. Reckelhoff et al. (1998) |
| Transgenic Hypertensive Rats | Endogenous | Flutamide (30 mg/kg/day) | ~165 | ~135 | T. M. C. d'Anciães et al. (2005) |
| Prenatally Testosterone-Exposed Rats | Testosterone | Enalapril (40 mg/kg/day) | ~145 | ~125 | K. M. Moritz et al. (2008) |
Experimental Protocols
Protocol 1: Blood Pressure Measurement by Tail-Cuff Plethysmography in Rats
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Acclimatization: For 3-5 consecutive days prior to the experiment, place the rats in the restrainers on the warming platform for 10-15 minutes without taking measurements.
-
Preparation: On the day of measurement, pre-heat the platform to the manufacturer's recommended temperature (typically 32-34°C).
-
Restraint: Gently guide the rat into an appropriately sized restrainer.
-
Cuff Placement: Place the occlusion cuff and the volume-pressure recording (VPR) sensor on the base of the tail.
-
Acclimation Period: Allow the rat to acclimate in the restrainer on the warming platform for 10-15 minutes before initiating measurements.
-
Measurement: Initiate the automated measurement cycle. Most systems will perform a series of preliminary cycles followed by a set number of recorded measurements.
-
Data Analysis: Discard any outlier readings. Average the remaining valid readings to obtain the systolic and diastolic blood pressure for that session.
-
Consistency: Perform all measurements at the same time of day for each session.
Protocol 2: Chronic Blood Pressure Monitoring by Radiotelemetry in Mice
-
Transmitter Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Maintain aseptic surgical conditions throughout the procedure.
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Create a subcutaneous pocket on the flank of the animal to house the transmitter body.
-
Tunnel the telemetry catheter from the flank pocket to the neck incision.
-
Isolate the carotid artery and insert the catheter, advancing it to the aortic arch.
-
Secure the catheter in place with sutures.
-
Close all incisions.
-
Provide post-operative analgesia and allow for a recovery period of at least 5-7 days.
-
-
Data Acquisition:
-
House the mice individually in cages placed on top of the telemetry receivers.
-
Use the data acquisition software to schedule continuous or intermittent recordings of blood pressure, heart rate, and activity.
-
-
Data Analysis:
-
The software will provide detailed data on systolic, diastolic, and mean arterial pressure.
-
Analyze data from appropriate time periods (e.g., light vs. dark cycle) as required by the study design.
-
Protocol 3: Administration of Enalapril in Drinking Water to Rats
-
Dosage Calculation: Based on the average daily water consumption of the rats and their body weights, calculate the concentration of enalapril maleate needed in the drinking water to achieve the target dose (e.g., 25 mg/kg/day).
-
Solution Preparation: Dissolve the calculated amount of enalapril maleate in the total volume of water to be provided for a 24-hour period. Prepare fresh solutions daily.
-
Administration: Replace the regular drinking water with the enalapril-containing water.
-
Monitoring: Measure daily water consumption to ensure the animals are receiving the intended dose. Adjust the concentration if water intake changes significantly.
Protocol 4: Subcutaneous Administration of Flutamide in Mice
-
Vehicle Preparation: Flutamide can be dissolved in a suitable vehicle such as corn oil or propylene glycol.
-
Dose Calculation: Calculate the volume of the flutamide solution to be injected based on the animal's body weight and the target dose (e.g., 5 mg/day).
-
Injection Procedure:
-
Restrain the mouse, for example, by scruffing the neck.
-
Create a "tent" of skin over the back or flank.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution subcutaneously.
-
Withdraw the needle and return the animal to its cage.
-
Alternatively, time-release pellets can be implanted subcutaneously for continuous administration.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways in this compound-induced hypertension.
Caption: Experimental workflow for blood pressure monitoring.
Caption: Troubleshooting logic for blood pressure measurement issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgens and hypertension: Role in both males and females? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls of invasive blood pressure monitoring using the caudal ventral artery in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chronic anabolic steroid treatment on tonic and reflex cardiovascular control in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trestolone vs. Testosterone on Muscle Hypertrophy
This guide provides an objective comparison of the synthetic androgen Trestolone (7α-methyl-19-nortestosterone, or MENT) and Testosterone, focusing on their respective impacts on skeletal muscle hypertrophy. The analysis is supported by preclinical experimental data and is intended for researchers, scientists, and drug development professionals.
Introduction
Testosterone is the primary male androgen and a well-established promoter of muscle growth and strength.[1] Its anabolic effects are mediated primarily through the androgen receptor (AR), leading to increased muscle protein synthesis and muscle fiber hypertrophy.[1][2] this compound, a synthetic derivative of nandrolone, is a potent anabolic steroid that has been investigated for male contraception and hormone replacement therapy but has gained significant attention for its powerful muscle-building capabilities.[3][4] It is reported to be significantly more potent than testosterone in preclinical models, driving rapid and substantial gains in muscle mass.
Comparative Data on Anabolic Potency
Quantitative comparisons from preclinical studies highlight a significant difference in the myotropic (muscle-building) effects of this compound and Testosterone.
Table 1: Quantitative Comparison of Anabolic Effects in Castrated Rats
| Compound | Effect on Bulbocavernosus/Levator Ani Muscle Weight (Myotropic Effect) | Effect on Ventral Prostate/Seminal Vesicle Weight (Androgenic Effect) |
|---|---|---|
| Testosterone | Baseline (1x) | 4x higher than this compound |
| This compound (MENT) | 10x higher than Testosterone | Baseline (1x) |
Data sourced from a study in Endocrinology comparing this compound Acetate to Testosterone in castrated rats.
Table 2: Qualitative Feature Comparison
| Feature | Testosterone | This compound (MENT) |
|---|---|---|
| Anabolic Potency | Strong, serves as the benchmark | Extremely strong, estimated 5-10x more anabolic than Testosterone |
| Binding Affinity | High | High affinity for the androgen receptor |
| 5α-Reduction to DHT | Yes, converts to Dihydrotestosterone (DHT) | No, does not convert to DHT |
| Aromatization to Estrogen | Yes | Yes, aromatizes significantly |
| SHBG Binding | Binds to Sex Hormone-Binding Globulin (SHBG) | Resists binding to SHBG, increasing free active hormone |
| Reported Effects | Increased muscle mass and strength | Rapid lean mass gain and strength improvements |
Mechanism of Action and Signaling Pathways
Both Testosterone and this compound exert their primary anabolic effects by binding to and activating the androgen receptor (AR) in skeletal muscle cells. This activation initiates a cascade of intracellular signaling that promotes muscle protein synthesis. A critical pathway involved is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation.
Upon activation by an androgen, the AR can stimulate the PI3K/Akt pathway, leading to the phosphorylation and activation of mTOR (mammalian target of rapamycin). mTOR, in turn, activates downstream targets like S6K1, which directly promotes the translation of proteins essential for muscle fiber growth. Studies have shown that testosterone stimulation increases the phosphorylation of both Akt and S6K1, and inhibiting this pathway abolishes the hypertrophic response. This suggests a crucial crosstalk between the classic genomic signaling of the AR and rapid intracellular signaling pathways to induce muscle hypertrophy.
A key metabolic difference is that this compound does not undergo 5α-reduction to DHT, a potent androgen responsible for many of testosterone's androgenic side effects. However, this compound does aromatize, leading to estrogenic side effects that must be managed.
Caption: Androgen-mediated signaling pathway for muscle hypertrophy.
Experimental Protocols
The assessment of anabolic activity and muscle hypertrophy relies on established in vivo and in vitro experimental models.
This protocol is a standard method for evaluating the myotropic and androgenic properties of anabolic compounds.
-
Animal Model: Male Sprague-Dawley or Wistar rats (7-8 weeks old) are used. The animals are castrated (orchidectomized) to remove endogenous testosterone production and are allowed a recovery period.
-
Grouping and Treatment: Animals are divided into groups (n=8-10 per group): a vehicle control group (e.g., sesame oil), a Testosterone-treated group (positive control), and one or more this compound-treated groups at various dosages. Compounds are typically administered daily via subcutaneous or intramuscular injection for a set period (e.g., 7-14 days).
-
Endpoint Analysis:
-
Tissue Dissection: At the end of the treatment period, animals are euthanized. The levator ani muscle (a highly androgen-sensitive muscle) and androgenic tissues like the ventral prostate and seminal vesicles are carefully dissected and weighed.
-
Hypertrophy Assessment: Other muscles, such as the gastrocnemius or plantaris, may also be excised. These muscles are weighed, and then frozen for histological analysis.
-
Histology: Muscle samples are sectioned and stained (e.g., with H&E or specific antibodies for fiber typing). The cross-sectional area (CSA) of individual muscle fibers is measured using imaging software to quantify hypertrophy.
-
Molecular Analysis: Western blotting can be performed on muscle tissue homogenates to measure the expression and phosphorylation status of key proteins in the anabolic signaling pathway (e.g., Akt, mTOR, S6K1).
-
Caption: A typical preclinical workflow for assessing androgen anabolism.
This protocol investigates the direct effects of androgens on muscle cells.
-
Cell Culture: Cultured rat skeletal muscle myotubes or C2C12 myoblasts are used. Cells are differentiated into myotubes before treatment.
-
Treatment: Myotubes are stimulated with the compound of interest (e.g., 100 nM Testosterone) for various time points (e.g., 5 minutes to 24 hours). To probe specific pathways, cells can be pre-incubated with inhibitors for PI3K (LY294002), mTOR (rapamycin), or the AR (bicalutamide).
-
Endpoint Analysis:
-
Western Blot: Cell lysates are collected to measure the phosphorylation levels of signaling proteins like Akt and S6K1 to determine pathway activation.
-
Microscopy: Myotube size (cross-sectional area) is determined by confocal microscopy after staining for structural proteins like α-actin to assess morphological hypertrophy.
-
Gene Expression: Real-time RT-PCR is used to measure mRNA levels of myogenic genes (e.g., α-actin) and atrogenes (e.g., MAFbx, MuRF-1).
-
References
- 1. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redmondpharmacy.com [redmondpharmacy.com]
- 4. purefitlab.uk [purefitlab.uk]
Validating the Bioactivity of Synthesized Trestolone In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the synthetic androgen Trestolone (7α-methyl-19-nortestosterone or MENT) with the endogenous androgens Testosterone and Dihydrotestosterone (DHT). The following sections detail the experimental data, protocols, and cellular pathways relevant to assessing the bioactivity of these compounds, offering a valuable resource for researchers in endocrinology and drug development.
Comparative Bioactivity Data
The in vitro bioactivity of an androgen is primarily determined by its affinity for the androgen receptor (AR) and its ability to activate downstream gene transcription. The following table summarizes key quantitative metrics for this compound, Testosterone, and DHT from comparative studies.
| Compound | Relative Binding Affinity (RBA) to AR (%) | In Vitro Bioactivity (Reporter Gene Assay) |
| This compound (MENT) | High | Most potent |
| Dihydrotestosterone (DHT) | High | Potent |
| Testosterone | Moderate | Potent |
Data is synthesized from a study comparing the bioactivity of various androgens. The study noted a good correlation between binding affinity and in vitro bioactivity for this compound.[1]
Androgen Receptor Signaling Pathway
Androgens exert their biological effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes.
Caption: Classical Androgen Receptor (AR) Signaling Pathway.
Experimental Workflow for In Vitro Validation
A typical workflow for validating the bioactivity of a synthesized androgen like this compound involves a series of in vitro assays to characterize its interaction with the androgen receptor and its functional consequences.
Caption: General workflow for in vitro validation of androgen bioactivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the relative binding affinity of the test compound for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-DHT) for binding to the AR.
Materials:
-
Recombinant human androgen receptor
-
Radiolabeled ligand (e.g., [3H]-DHT)
-
Test compound (Synthesized this compound)
-
Reference compounds (Testosterone, DHT)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test and reference compounds.
-
In a multi-well plate, combine the recombinant AR, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test or reference compounds.
-
Incubate the mixture to allow competitive binding to reach equilibrium.
-
Separate the bound from the unbound radiolabeled ligand using a method such as filtration or charcoal dextran.
-
Quantify the amount of bound radiolabeled ligand using liquid scintillation counting.
-
Plot the percentage of bound radiolabeled ligand against the concentration of the competitor.
-
Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) and subsequently the Ki (inhibition constant) for each compound.
AR-Mediated Reporter Gene Assay
Objective: To measure the functional activity of the test compound as an AR agonist or antagonist.
Principle: This assay utilizes a host cell line (e.g., PC-3, HEK293) co-transfected with an AR expression vector and a reporter vector. The reporter vector contains an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT). Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Mammalian cell line (e.g., PC-3, CV-1)
-
AR expression vector
-
Reporter plasmid with an androgen-responsive promoter (e.g., MMTV-luc)
-
Transfection reagent
-
Test compound (Synthesized this compound)
-
Reference compounds (Testosterone, DHT)
-
Cell culture medium and reagents
-
Luciferase or CAT assay system and a luminometer or appropriate detection instrument
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the AR expression vector and the reporter plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with various concentrations of the test compound or reference compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for AR activation and reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Plot the reporter gene activity against the concentration of the compound.
-
Calculate the EC50 (the concentration of the compound that produces 50% of the maximal response) to determine agonist potency.
Androgen-Dependent Cell Proliferation Assay
Objective: To assess the effect of the test compound on the proliferation of an androgen-dependent cell line.
Principle: Androgen-dependent cell lines, such as the human prostate cancer cell line LNCaP, require androgens for their growth and proliferation. This assay measures the change in cell number or metabolic activity in response to treatment with the test compound.
Materials:
-
Androgen-dependent cell line (e.g., LNCaP)
-
Test compound (Synthesized this compound)
-
Reference compounds (Testosterone, DHT)
-
Cell culture medium (phenol red-free and supplemented with charcoal-stripped serum to remove endogenous steroids)
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or a DNA-binding fluorescent dye)
-
Multi-well plate and an appropriate plate reader
Procedure:
-
Seed the LNCaP cells in a multi-well plate in a medium containing charcoal-stripped serum and allow them to attach and synchronize.
-
Treat the cells with various concentrations of the test compound or reference compounds. Include a vehicle control.
-
Incubate the cells for a period of several days (e.g., 3-7 days), allowing for multiple cell divisions.
-
At the end of the incubation period, quantify cell proliferation using a suitable method. For example, with an MTT assay, incubate the cells with MTT solution, which is converted to formazan by metabolically active cells. The formazan can then be solubilized and its absorbance measured.
-
Plot the cell proliferation (e.g., absorbance) against the concentration of the compound.
-
Analyze the dose-response curve to determine the effect of the compound on cell growth.
References
Trestolone Versus Nandrolone: A Comparative Analysis of Androgenic Effects
A critical evaluation of trestolone (also known as 7α-methyl-19-nortestosterone or MENT) and nandrolone reveals significant differences in their androgenic profiles, primarily driven by their distinct molecular structures and interactions with androgen receptors and metabolic enzymes. This guide provides a detailed comparison of their androgenic effects, supported by available quantitative data and experimental methodologies, for researchers, scientists, and drug development professionals.
Quantitative Comparison of Androgenic and Anabolic Properties
The anabolic-to-androgenic ratio is a key determinant of a steroid's therapeutic and performance-enhancing potential. This compound exhibits a markedly higher anabolic and androgenic potency compared to nandrolone.
| Parameter | This compound (MENT) | Nandrolone | Testosterone (for reference) |
| Anabolic:Androgenic Ratio | 2300:650[1][2] | ~11:1[3] (Potency ratios of 3.29–4.92 for anabolic and 0.31–0.41 for androgenic effects compared to testosterone propionate)[4][5] | ~1:1 |
| Androgen Receptor (AR) Binding Affinity | High | Strong, generally considered higher than testosterone | Moderate |
| Interaction with 5α-reductase | Not a substrate; is not potentiated or inactivated in androgenic tissues. | Metabolized to 5α-dihydronandrolone (DHN), a weaker AR ligand. | Metabolized to Dihydrotestosterone (DHT), a more potent AR agonist. |
| Aromatization | Substrate for aromatase, producing 7α-methylestradiol. | Less susceptible to aromatization than testosterone. | Aromatizes to estradiol. |
| Affinity for SHBG | Low | Very low (~5% of testosterone) | Binds strongly to SHBG. |
Detailed Comparison of Androgenic Effects
This compound, a synthetic derivative of nandrolone, is characterized by its extreme potency. Its anabolic to androgenic ratio of 2300:650 indicates a compound that is highly effective at promoting muscle growth, with substantial androgenic effects. This compound's high affinity for the androgen receptor is a primary driver of its potent anabolic action. A key feature of this compound is that it is not a substrate for the 5α-reductase enzyme. This means it is not converted to a more or less potent androgen in tissues like the skin, scalp, and prostate, which contributes to its distinct side effect profile compared to testosterone.
Nandrolone, on the other hand, is considered to have strong anabolic effects but weak androgenic effects. Its anabolic to androgenic ratio is approximately 11:1. This lower androgenicity is largely attributed to its interaction with 5α-reductase. While testosterone is converted by this enzyme into the more potent androgen dihydrotestosterone (DHT), nandrolone is converted into 5α-dihydronandrolone (DHN), which has a weaker binding affinity for the androgen receptor. This metabolic pathway is thought to reduce the incidence and magnitude of androgenic side effects. Nandrolone itself exhibits a strong binding affinity for the androgen receptor, generally considered to be higher than that of testosterone.
Signaling Pathway and Experimental Workflow
The androgenic effects of both this compound and nandrolone are mediated through the androgen receptor signaling pathway. Upon entering a cell, the steroid binds to the androgen receptor in the cytoplasm, causing a conformational change. This complex then translocates to the nucleus, where it binds to androgen response elements on the DNA, leading to the transcription of target genes responsible for the anabolic and androgenic effects.
Caption: Androgenic signaling pathway of this compound and nandrolone.
Experimental Protocols
The assessment of anabolic and androgenic activities is commonly performed using the Hershberger bioassay in castrated male rats.
Hershberger Bioassay for Androgenic and Anabolic Activity
Objective: To determine the androgenic (effect on ventral prostate and seminal vesicles) and anabolic (effect on levator ani muscle) activity of a test compound.
Methodology:
-
Animal Model: Immature, castrated male rats are used to eliminate the influence of endogenous androgens.
-
Dosing: The test compounds (this compound or nandrolone) are administered daily for a period of 10 consecutive days via subcutaneous injection or oral gavage. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Key androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands and fluids)
-
Levator ani-bulbocavernosus muscle
-
Glans penis
-
Cowper's glands
-
-
Data Analysis: The weights of these tissues from the treated groups are compared to the control group. A statistically significant increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity, while an increase in the weight of the levator ani muscle suggests anabolic activity. The ratio of the anabolic to androgenic effect is then calculated.
Caption: Standardized workflow for the Hershberger bioassay.
References
- 1. swolverine.com [swolverine.com]
- 2. dezel-lab.com [dezel-lab.com]
- 3. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 4. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
Trestolone's Potential Interference in Testosterone Measurement: A Guide to Assessing Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The development of synthetic androgens like Trestolone (7α-methyl-19-nortestosterone or MENT) presents a significant analytical challenge for accurately measuring endogenous testosterone levels.[1][2][3][4] Due to structural similarities, synthetic steroids can cross-react with the antibodies used in testosterone immunoassays, leading to falsely elevated results.[5] This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in testosterone immunoassays, offering a comparison with other known cross-reactants and detailing the necessary experimental protocols for such an assessment.
Understanding the Challenge: Structural Similarity and Immunoassay Interference
Immunoassays are a common tool in clinical and research settings for quantifying hormone levels. However, their specificity is not absolute. The antibodies employed in these assays can bind to molecules that are structurally similar to the target analyte. This is a critical consideration for individuals using synthetic androgens like this compound, as inaccurate testosterone measurements can lead to erroneous clinical interpretations. Several anabolic steroids are known to produce clinically significant false positives in testosterone assays.
Comparative Cross-Reactivity Data
| Compound | % Cross-Reactivity (Roche Elecsys Testosterone II Assay) |
| Testosterone | 100 |
| Methyltestosterone | High (potential for clinical impact) |
| Norethindrone | Can produce clinically significant impact |
| Nandrolone | Can produce clinically significant impact |
| Boldenone | ≥ 5% |
| 19-norclostebol | ≥ 5% |
| Dianabol | ≥ 5% |
| Normethandrolone | ≥ 5% |
| 11β-hydroxytestosterone | ≥ 5% |
| Anasterone (Oxymetholone) | No detectable cross-reactivity |
| Stanozolol | No detectable cross-reactivity |
| Turinabol | No detectable cross-reactivity |
Data sourced from a study on the cross-reactivity of steroid hormone immunoassays.
Experimental Protocol: Assessing this compound Cross-Reactivity
To definitively determine the cross-reactivity of this compound in a specific testosterone immunoassay, a standardized experimental protocol should be followed. This protocol is adapted from established methodologies for assessing interference in immunoassays.
Objective: To quantify the percentage of cross-reactivity of this compound and its metabolites in a selected testosterone immunoassay.
Materials:
-
Testosterone immunoassay kit (e.g., Roche Elecsys Testosterone II, Siemens IMMULITE 2000, etc.)
-
This compound standard of known purity
-
Human serum or plasma pool with a known low testosterone concentration
-
Calibrators and controls provided with the immunoassay kit
-
Precision pipettes and consumables
-
Immunoassay analyzer
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions from the stock solution.
-
Spike a known volume of the low-testosterone serum/plasma pool with a small, precise volume of each this compound dilution to achieve a range of final concentrations. Ensure the solvent volume is minimal to avoid matrix effects.
-
A control sample of the serum/plasma pool spiked with the solvent alone should also be prepared.
-
-
Immunoassay Analysis:
-
Assay the prepared spiked samples and the control sample for testosterone concentration according to the manufacturer's instructions for the chosen immunoassay platform.
-
Run each sample in triplicate to ensure precision.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = [(Apparent Testosterone Concentration - Endogenous Testosterone Concentration) / Concentration of this compound Added] x 100
-
Apparent Testosterone Concentration is the testosterone level measured in the this compound-spiked sample.
-
Endogenous Testosterone Concentration is the testosterone level measured in the control (unspiked) sample.
-
Concentration of this compound Added is the known concentration of this compound in the spiked sample.
-
Visualizing the Workflow and Logical Relationships
To better understand the process of assessing cross-reactivity and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining this compound cross-reactivity.
Caption: Logical relationship of steroid structure and immunoassay cross-reactivity.
Conclusion and Recommendations
Given the potent nature of this compound and its structural similarity to testosterone and nandrolone, there is a high probability of cross-reactivity in testosterone immunoassays. For accurate monitoring of testosterone levels in individuals using this compound, it is imperative to either:
-
Validate the immunoassay: Perform a comprehensive cross-reactivity study as outlined above for the specific immunoassay being used.
-
Utilize mass spectrometry: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for testosterone measurement. LC-MS/MS is a more specific method that can distinguish between testosterone and structurally similar compounds, making it the gold standard for steroid hormone analysis.
Researchers and clinicians should exercise caution when interpreting testosterone immunoassay results from individuals potentially using this compound or other synthetic androgens. Understanding the limitations of immunoassays and employing appropriate validation or alternative analytical methods is crucial for both research integrity and patient safety.
References
- 1. The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of testosterone and 7 alpha-methyl-19-nortestosterone (MENT) on sexual and aggressive behaviors in two inbred strains of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trestolone Acetate and Trestolone Enanthate Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent esters of the synthetic androgen Trestolone (7α-methyl-19-nortestosterone or MENT): this compound acetate and this compound enanthate. This document synthesizes available experimental data to offer an objective overview for research and drug development applications.
Executive Summary
This compound is a potent synthetic androgen that has been investigated for its potential use in male hormonal contraception and androgen replacement therapy.[1] Its pharmacokinetic profile is critically influenced by the ester attached at the C17β position. This compound acetate, a short-chain ester, is characterized by a rapid onset and short duration of action. In contrast, this compound enanthate, a long-chain ester, is designed for a slower release and prolonged therapeutic effect. This guide will delve into the available pharmacokinetic data, experimental methodologies, and the underlying signaling pathways of this compound.
Comparative Pharmacokinetic Data
While direct head-to-head clinical trial data for this compound acetate and this compound enanthate is limited in publicly available literature, we can construct a comparative profile based on existing studies of this compound, its acetate ester, and the well-understood pharmacology of steroid esters. The ester chain length is a primary determinant of the rate of release from the injection site and, consequently, the half-life of the active compound.
| Pharmacokinetic Parameter | This compound (Unesterified) | This compound Acetate | This compound Enanthate (Projected) |
| Half-life (t½) | ~40 minutes (intravenous)[2] | Short (estimated in hours) | Long (estimated in days) |
| Time to Peak (Tmax) | ~3 minutes (intravenous)[2] | Rapid (likely within 24 hours) | Delayed (several days) |
| Peak Concentration (Cmax) | High and rapid peak | High peak | Lower, more sustained peak |
| Duration of Action | Very short | Short | Extended |
Note: The pharmacokinetic parameters for this compound enanthate are projected based on the established principles of long-chain steroid esters like nandrolone decanoate, which has a half-life of approximately 6 days following intramuscular injection.[3]
Experimental Protocols
The following sections detail the methodologies from key studies that provide the foundation for our understanding of this compound pharmacokinetics.
Pharmacokinetics of Intravenous this compound
A pivotal study provides insight into the pharmacokinetics of the active, unesterified this compound molecule.
-
Objective: To determine the pharmacokinetic profile of this compound (MENT) in healthy men.[2]
-
Subjects: Healthy male volunteers.
-
Methodology:
-
A single intravenous bolus of 500 micrograms of this compound was administered.
-
Blood samples were collected at various time points, with the first sample taken at 3 minutes post-injection.
-
Serum this compound levels were measured, and the data was used to calculate the terminal half-life and metabolic clearance rate.
-
-
Key Findings: The study revealed a very short terminal half-life of approximately 40 minutes for unesterified this compound, indicating rapid clearance from the body.
In Vivo Hydrolysis of this compound Acetate
Research has demonstrated that this compound acetate acts as a prodrug, rapidly converting to the active this compound molecule in the body.
-
Objective: To assess the bioavailability of this compound following the administration of this compound and this compound acetate in cynomolgus monkeys.
-
Methodology:
-
Equimolar concentrations of this compound or this compound acetate were administered via continuous subcutaneous infusion using osmotic pumps.
-
Serum this compound levels were measured daily for four days.
-
In vitro studies were also conducted by incubating this compound acetate with blood or plasma, followed by analysis using high-performance liquid chromatography (HPLC) to confirm hydrolysis.
-
-
Key Findings: The serum levels of this compound were not significantly different between the two groups, indicating that this compound acetate is rapidly and efficiently hydrolyzed to this compound in circulation.
This compound Signaling and Mechanism of Action
This compound exerts its biological effects through a well-defined signaling pathway, primarily involving the androgen and progesterone receptors.
This compound is an agonist of both the androgen receptor (AR) and the progesterone receptor (PR). This dual activity contributes to its potent antigonadotropic effects. By activating these receptors, this compound initiates a negative feedback loop on the hypothalamus and pituitary gland, leading to a potent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. The suppression of FSH directly inhibits spermatogenesis, while the reduction in LH curtails endogenous testosterone production, further contributing to the contraceptive effect.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a generalized workflow for a clinical study designed to compare the pharmacokinetics of this compound acetate and this compound enanthate.
Conclusion
This compound acetate and this compound enanthate offer distinct pharmacokinetic profiles tailored for different therapeutic applications. This compound acetate, with its rapid onset and short duration, may be suitable for indications requiring intermittent dosing or rapid cessation of effects. Conversely, this compound enanthate's prolonged-release characteristics make it a candidate for long-term therapies such as male contraception or androgen replacement, where stable, sustained serum concentrations are desirable. The choice between these esters will ultimately depend on the specific therapeutic goals, desired dosing frequency, and the required pharmacokinetic profile for optimal efficacy and safety. Further direct comparative studies are warranted to fully elucidate the pharmacokinetic differences and guide clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of 7 alpha-methyl-19-nortestosterone in men and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Trestolone's Anabolic Potency: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic potency of Trestolone (also known as MENT or 7α-methyl-19-nortestosterone) with other well-established anabolic-androgenic steroids (AAS), namely Testosterone and Nandrolone. The information presented is based on available preclinical data to offer an independent validation of this compound's purported high anabolic potential.
Data Presentation: Comparative Anabolic and Androgenic Potency
The following table summarizes the quantitative data on the anabolic (myotropic) and androgenic potency of this compound, Testosterone, and Nandrolone, primarily derived from studies in rat models. The Hershberger assay is the standard in vivo method used to determine these potencies by measuring the weight changes in androgen-responsive tissues. The levator ani muscle weight is typically used as a marker for anabolic activity, while the ventral prostate and seminal vesicle weights are markers for androgenic activity.
| Compound | Anabolic Potency (Myotropic) | Androgenic Potency | Anabolic:Androgenic Ratio | Reference Compound |
| This compound Acetate | ~23x | ~6.5x | ~3.5:1 | Testosterone Propionate |
| Testosterone Propionate | 1 | 1 | 1:1 | Self |
| Nandrolone Decanoate | 3.29 - 4.92 | 0.31 - 0.41 | ~10:1 | Testosterone Propionate |
Experimental Protocols
The determination of anabolic and androgenic potency of these compounds relies on standardized preclinical assays.
Hershberger Bioassay (Rat Model)
This is the gold-standard in vivo assay for assessing the androgenic and anabolic activity of a substance.
Objective: To determine the anabolic and androgenic potential of a test compound by measuring the weight of androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Immature, peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Acclimation: Animals are allowed to recover from surgery and for androgen-dependent tissues to regress.
-
Dosing: The test compound (e.g., this compound Acetate, Nandrolone Decanoate) and a reference compound (typically Testosterone Propionate) are administered daily for a set period (e.g., 10 consecutive days). A vehicle control group receives the administration vehicle only.
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:
-
Anabolic (Myotropic) Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The relative potency of the test compound is calculated by comparing the dose required to produce a specific increase in tissue weight to the dose of the reference compound required to produce the same effect.
Specifics from Cited Nandrolone Studies: Studies on Nandrolone Decanoate have utilized the Hershberger assay in castrated male Wistar rats. Doses were administered intramuscularly, and the anabolic and androgenic activities were determined by the increase in weight of the levator ani muscle and the ventral prostate/seminal vesicles, respectively, compared to a control group.
Mandatory Visualizations
Anabolic Steroid Signaling Pathway
Caption: General signaling pathway of anabolic-androgenic steroids.
Experimental Workflow for Hershberger Assay
Caption: Standard experimental workflow for the Hershberger bioassay.
Trestolone's Efficacy in Comparison to Other 19-Nortestosterone Derivatives: A Scientific Guide
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen and a derivative of the 19-nortestosterone family.[1][2] This class of anabolic-androgenic steroids (AAS) is structurally derived from testosterone with the removal of the carbon atom at the 19th position, a modification that often alters the balance between anabolic (muscle-building) and androgenic (masculinizing) effects.[3][4] this compound was initially developed for potential use in male contraception and hormone replacement therapy.[1] This guide provides a comparative analysis of the efficacy of this compound against other notable 19-nortestosterone derivatives, supported by experimental data for researchers, scientists, and drug development professionals.
Comparative Efficacy: Anabolic and Androgenic Activity
The therapeutic potential and side-effect profile of an AAS are often characterized by its anabolic-to-androgenic ratio. This ratio is a critical metric for evaluating the relative effects of different steroids on anabolic and androgenic pathways. While this compound is reported to have a high anabolic-to-androgenic ratio, specific quantitative comparisons with other 19-nortestosterone derivatives in single studies are limited. However, by compiling data from various sources, a comparative overview can be established.
| Compound | Anabolic Activity (Relative to Testosterone) | Androgenic Activity (Relative to Testosterone) | Anabolic:Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| Nandrolone | ~100 | ~37 | ~3:1 |
| This compound (MENT) | ~2300 | ~650 | ~3.5:1 |
| Trenbolone | ~500 | ~500 | 1:1 |
Note: The values presented are approximations derived from various sources and may differ based on the specific experimental assay and conditions. The anabolic and androgenic activities are often determined using the Hershberger assay in animal models.
Androgen Receptor Binding Affinity
The biological activity of 19-nortestosterone derivatives is primarily mediated through their binding to and activation of the androgen receptor (AR). The affinity with which these compounds bind to the AR is a key determinant of their potency. In vitro studies have shown that this compound possesses a high binding affinity for the androgen receptor, reportedly several times higher than that of testosterone.
| Compound | Relative Binding Affinity (RBA) for Androgen Receptor |
| Testosterone | 100% |
| Dihydrotestosterone (DHT) | 200-300% |
| Nandrolone | ~200% |
| This compound (MENT) | 300-400% (relative to testosterone) |
Note: Relative binding affinities can vary between studies and experimental setups. The values are presented to illustrate the general ranking of potency.
Experimental Protocols
The Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic properties of a substance.
Objective: To determine the anabolic (myotrophic) and androgenic effects of a compound in a castrated male rat model.
Methodology:
-
Animal Model: Immature, castrated male rats are used to eliminate the influence of endogenous androgens.
-
Treatment Groups: The animals are divided into a control group (vehicle only), a reference group (e.g., testosterone propionate), and test groups receiving different doses of the compound being evaluated (e.g., this compound).
-
Administration: The compounds are typically administered daily via subcutaneous injection or oral gavage for a period of 7 to 10 days.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are excised and weighed.
-
Anabolic activity is determined by the wet weight of the levator ani muscle.
-
Androgenic activity is assessed by the wet weights of the ventral prostate and seminal vesicles.
-
-
Data Analysis: The tissue weights of the treated groups are compared to the control group. The anabolic and androgenic potencies are then calculated relative to the reference compound (testosterone propionate), which is assigned a ratio of 1:1.
Androgen Receptor Competitive Binding Assay
This in vitro assay quantifies the affinity of a compound for the androgen receptor.
Objective: To determine the relative binding affinity (RBA) of a test compound for the androgen receptor.
Methodology:
-
Receptor Source: Androgen receptors are typically obtained from the prostate tissue of rats or from recombinant expression systems.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]-methyltrienolone (R1881), is used.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the competitor).
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like hydroxylapatite precipitation or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated by comparing the IC50 of the test compound to that of a reference androgen (e.g., testosterone or DHT).
Signaling Pathways and Experimental Workflows
Caption: Androgen Receptor Signaling Pathway for 19-Nortestosterone Derivatives.
Caption: Workflow of the Hershberger Bioassay.
Conclusion
This compound stands out as a highly potent 19-nortestosterone derivative, demonstrating significantly greater anabolic and androgenic activity and a higher binding affinity for the androgen receptor compared to testosterone and nandrolone. Its unique pharmacological profile suggests a potential for strong therapeutic effects. However, its increased potency may also correlate with a more pronounced side-effect profile. Further direct comparative studies under standardized conditions are necessary to fully elucidate the relative efficacy and safety of this compound in relation to other 19-nortestosterone derivatives. The experimental protocols and pathways described provide a foundational framework for such ongoing and future research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Acetate 50mg Steroid Course: New Study Shows Promising Results for Enhanced Performance and Muscle Gain - Avena Kodumasinad [avenakodumasinad.ee]
- 3. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nandrolone - Wikipedia [en.wikipedia.org]
A Head-to-Head Analysis of Trestolone and Dimethandrolone Undecanoate for Research and Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trestolone (MENT) and Dimethandrolone Undecanoate (DMAU), two synthetic androgens with potential applications in male contraception and androgen replacement therapy. This document synthesizes available experimental data to objectively evaluate their respective pharmacological profiles.
Overview
This compound, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen and progestin.[1] It is recognized for its significant muscle-building capabilities and its potent inhibition of gonadotropin release.[1][2] Dimethandrolone Undecanoate (DMAU) is an experimental androgen/anabolic steroid (AAS) and progestogen that is under development as a potential male birth control pill.[3][4] It acts as a prodrug to dimethandrolone (DMA), which exerts both androgenic and progestational effects.
Quantitative Comparison of Key Parameters
The following tables summarize the key quantitative data for this compound and DMAU based on available research.
Table 1: Anabolic and Androgenic Properties
| Parameter | This compound (MENT) | Dimethandrolone Undecanoate (DMAU) | Reference Compound (Testosterone) |
| Anabolic:Androgenic Ratio | 2300:650 | Data not explicitly available in a comparative ratio. Acts as a potent androgen. | ~100:100 |
| Anabolic Potency | Reported to be 10 times greater than testosterone. | DMA has a relative binding affinity to the androgen receptor that is 400% that of testosterone. | Baseline |
| Progestational Activity | Yes, potent progestogenic activity. | Yes, DMA has progestational activity. | No |
| Aromatization | Yes, to 7α-methylestradiol. | No. | Yes, to estradiol. |
| 5α-Reduction | No. | No. | Yes, to dihydrotestosterone (DHT). |
Table 2: Pharmacokinetic Profile
| Parameter | This compound (MENT) | Dimethandrolone Undecanoate (DMAU) |
| Administration | Subcutaneous implant, intramuscular injection (as this compound acetate). | Oral, intramuscular injection. |
| Bioavailability | Poor oral bioavailability. | Oral bioavailability is significantly improved when taken with a high-fat meal. |
| Active Form | This compound | Dimethandrolone (DMA) |
| Half-life | Short elimination half-life. This compound acetate has a half-life of approximately 2-4 hours when taken orally. | The undecanoate ester slows the clearance. Peak levels of DMA are observed 4 to 8 hours after oral administration with food. |
| Metabolism | Metabolized, with urinary metabolites detectable. | Hydrolyzed to dimethandrolone (DMA). |
Mechanism of Action
Both this compound and DMAU function by suppressing the release of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This suppression leads to a decrease in endogenous testosterone production and impairs spermatogenesis, forming the basis for their potential as male contraceptives.
This compound directly binds to androgen receptors in tissues to exert its anabolic effects. DMA, the active metabolite of DMAU, also binds to androgen and progesterone receptors. The dual androgenic and progestogenic activity of these compounds is thought to maximize gonadotropin suppression.
Experimental Protocols
Pharmacokinetic Studies of DMAU
A clinical trial to assess the pharmacokinetics of DMAU involved healthy male volunteers aged 18 to 50. The study was a randomized, double-blind, placebo-controlled trial. Participants received single, escalating oral doses of DMAU (ranging from 100 mg to 400 mg) or a placebo. The formulations tested included powder-in-capsule, castor oil/benzyl benzoate, and self-emulsifying drug delivery systems (SEDDS). Doses were administered with and without a high-fat meal to evaluate food effects. Serial blood samples were collected over a 24-hour period following dosing to measure serum concentrations of DMAU and its active metabolite, DMA, as well as levels of LH, FSH, and testosterone.
Safety and Tolerability
This compound: As a potent androgen, this compound can suppress natural testosterone production, potentially leading to side effects such as fatigue, low libido, and mood disturbances if not properly managed. It also has progestogenic activity, which can contribute to side effects.
Dimethandrolone Undecanoate (DMAU): In a 28-day study, daily oral administration of DMAU was well-tolerated by healthy men. Side effects included mild weight gain and a decrease in HDL ("good") cholesterol. Despite marked suppression of testosterone levels, few subjects reported symptoms consistent with testosterone deficiency. No serious adverse events were reported, and there were no clinically significant changes in safety laboratory parameters for liver and kidney function.
Conclusion
This compound and DMAU are both promising compounds for the development of male hormonal therapies. This compound exhibits exceptionally high anabolic potency, while DMAU has the advantage of oral bioavailability, particularly when co-administered with food. The lack of aromatization and 5α-reduction for DMAU may offer a more favorable safety profile concerning estrogenic and certain androgenic side effects. Further head-to-head clinical trials are necessary to directly compare the efficacy and safety of these two agents for their intended therapeutic applications.
References
A Comparative Guide to Validating Analytical Methods for Trestolone Detection in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable detection of the synthetic androgen Trestolone (7α-methyl-19-nortestosterone or MENT) in biological matrices is critical for a range of applications, from clinical research and therapeutic drug monitoring to anti-doping control. This guide provides a comprehensive comparison of the primary analytical techniques used for this compound quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and explores the potential of immunoassays. This document outlines key performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection and validation of the most appropriate analytical method.
Method Performance Comparison
The choice of analytical technique for this compound detection is often dictated by the specific requirements of the study, including desired sensitivity, sample matrix, throughput, and the need for structural confirmation. While specific validated methods for this compound are not abundantly available in public literature, performance characteristics can be inferred from established methods for other anabolic-androgenic steroids (AAS).[1]
Table 1: Comparison of Quantitative Performance Characteristics for this compound Detection
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay |
| Limit of Quantification (LOQ) | Typically low ng/mL to pg/mL range | ng/mL range | ng/mL to pg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 | Variable, typically requires non-linear regression |
| Recovery | 85-115% | 80-120% | N/A |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% | < 20% |
| Specificity | High, based on precursor/product ion transitions | High, based on fragmentation patterns | Can be subject to cross-reactivity with similar structures |
| Sample Throughput | High | Moderate | High |
| Derivatization Required | No | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are generalized protocols for the detection of this compound in biological matrices using LC-MS/MS and GC-MS.
Sample Preparation for Mass Spectrometry
A robust sample preparation protocol is fundamental to minimize matrix effects and ensure accurate quantification.
Workflow for Sample Preparation
A generalized workflow for preparing biological samples for mass spectrometric analysis of this compound.
Detailed Steps:
-
Enzymatic Hydrolysis: For urine samples, where this compound and its metabolites are often present as glucuronide or sulfate conjugates, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is a critical first step to liberate the free steroid.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction. C18 cartridges are commonly used for steroid analysis, providing good retention of non-polar compounds like this compound.
-
-
Sample Clean-up: Additional clean-up steps may be necessary to remove interfering substances from the matrix.
-
Derivatization (for GC-MS): Due to the non-volatile nature of steroids, derivatization is a mandatory step for GC-MS analysis. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to increase volatility and improve chromatographic properties.[2]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the initial mobile phase for LC-MS/MS or the injection solvent for GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of anabolic steroids due to its high sensitivity, specificity, and throughput.[1]
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
Typical LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride to enhance ionization.
-
Ionization: Electrospray Ionization (ESI) in positive mode is generally effective for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) are monitored for quantification and confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for steroid analysis, particularly in anti-doping laboratories.[3]
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid separation.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
Typical GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium is typically used.
-
Injection: Splitless injection is often used for trace analysis.
-
Ionization: Electron Ionization (EI) is the most common mode, providing characteristic fragmentation patterns for structural elucidation.
-
Data Acquisition: Selected Ion Monitoring (SIM) is used for targeted quantification.
Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective screening tool for this compound. However, the development of a specific and sensitive immunoassay for a synthetic steroid like this compound can be challenging.
Key Considerations for Immunoassay Development:
-
Antibody Specificity: The primary challenge is to produce antibodies that are highly specific to this compound and do not cross-react with endogenous steroids or other structurally similar synthetic androgens.
-
Assay Format: A competitive ELISA format is typically used for small molecules like steroids.
-
Validation: Thorough validation is required to assess performance characteristics such as sensitivity, specificity, precision, and accuracy.[4]
Currently, there is a lack of commercially available and validated immunoassays specifically for this compound.
Metabolic Pathways of this compound
Understanding the metabolism of this compound is crucial for identifying the most appropriate target analytes for detection in biological fluids. This compound (7α-methyl-19-nortestosterone) is a synthetic derivative of nandrolone (19-nortestosterone).
Key Metabolic Reactions:
-
Aromatization: this compound can be a substrate for the aromatase enzyme, leading to the formation of 7α-methyl-estradiol.
-
Conjugation: Like other steroids, this compound and its metabolites are expected to be conjugated with glucuronic acid and sulfate in the liver to facilitate their excretion in urine.
A research project by the World Anti-Doping Agency (WADA) aimed to re-investigate the human metabolism of this compound, indicating that a comprehensive understanding of its metabolites is still an area of active research. The study identified three urinary metabolites that were detectable for a short period.
Simplified this compound Signaling and Metabolism
Simplified diagram of this compound's interaction with the androgen receptor and its metabolic conversion.
Conclusion
The selection of an analytical method for this compound detection requires careful consideration of the specific research or monitoring goals.
-
LC-MS/MS stands out as the most powerful and versatile technique, offering high sensitivity, specificity, and throughput without the need for derivatization. It is the recommended method for quantitative confirmatory analysis.
-
GC-MS remains a robust and reliable technique, particularly for comprehensive steroid profiling and in contexts where established GC-MS infrastructure and expertise are available. However, the requirement for derivatization adds complexity and time to the sample preparation process.
-
Immunoassays , if a specific and validated assay were available, could serve as a valuable high-throughput screening tool, but their results would require confirmation by a mass spectrometric method.
For researchers and professionals in drug development, a thorough validation of the chosen method is paramount to ensure the generation of accurate and defensible data. This includes a comprehensive assessment of linearity, sensitivity, precision, accuracy, recovery, and matrix effects, adhering to relevant regulatory guidelines. The information and protocols presented in this guide provide a solid foundation for the development and validation of analytical methods for the detection of this compound in various biological matrices.
References
- 1. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Trestolone
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of trestolone, a potent synthetic anabolic-androgenic steroid. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound and its esters are classified as Schedule III controlled substances in the United States, necessitating strict handling and disposal protocols as mandated by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1][2]
Regulatory Framework
The disposal of this compound is governed by several federal regulations, including the DEA's regulations for controlled substances and the EPA's Resource Conservation and Recovery Act (RCRA) for hazardous waste.[1] The primary DEA requirement is that all disposals of controlled substances must render them "non-retrievable," meaning they cannot be transformed to a physical or chemical state that would allow them to be reused.[1][3] Incineration is the method most cited by the DEA to achieve this standard.
Quantitative Data: Physicochemical Properties of this compound and this compound Acetate
Understanding the chemical properties of a substance is crucial for its safe handling and disposal. The following table summarizes key physicochemical data for this compound and its common ester, this compound acetate.
| Property | This compound | This compound Acetate |
| Chemical Name | 7α-methyl-19-nortestosterone | 17β-(acetyloxy)-7α-methyl-estr-4-en-3-one |
| Molecular Formula | C₁₉H₂₈O₂ | C₂₁H₃₀O₃ |
| Molecular Weight | 288.43 g/mol | 330.46 g/mol |
| CAS Number | 3764-87-2 | 6157-87-5 |
| Appearance | Crystalline solid | Crystalline solid |
| Storage Temperature | -20°C | -20°C |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol outlines the mandatory procedures for the disposal of this compound in a research laboratory setting.
Segregation and Collection of this compound Waste
-
Waste Identification: All materials that have come into contact with this compound, including unused or expired compounds, contaminated personal protective equipment (PPE), labware (e.g., vials, pipette tips, syringes), and spill cleanup materials, must be considered hazardous and controlled substance waste.
-
Dedicated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for this compound waste. These containers should be colored differently from general laboratory waste containers.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," "Controlled Substance," and the specific chemical name "this compound."
On-Site Spill Decontamination
In the event of a small spill, immediate decontamination is necessary to prevent exposure and environmental contamination.
-
Personnel Protection: Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Containment: Absorb the spill with an inert absorbent material.
Rendering the Substance "Non-Retrievable"
For residual amounts of this compound in containers or as part of a laboratory process, the following methods can be used to begin the process of rendering it non-retrievable before final disposal. It is important to note that these on-site methods may not be considered final disposal by the DEA and should be followed by disposal through a licensed hazardous waste contractor.
-
Chemical Digestion: Commercially available chemical digestion systems (e.g., those containing activated carbon) can be used to adsorb and neutralize the drug, rendering it non-retrievable. These systems are designed to permanently alter the chemical structure of the controlled substance.
-
Incineration: This is the DEA's preferred method for the final disposal of controlled substances as it permanently destroys the chemical compound. This must be carried out by a licensed hazardous waste disposal company.
Final Disposal through a Licensed Contractor
-
Reverse Distributor: For expired or unwanted this compound, a DEA-registered reverse distributor must be used for disposal.
-
Hazardous Waste Hauler: All this compound waste, including contaminated labware and PPE, must be disposed of through a licensed hazardous waste disposal company that is permitted to handle and incinerate controlled substances.
-
Record Keeping: Meticulous records of all this compound disposal activities must be maintained. This includes the date of disposal, the quantity of this compound disposed of, the method of disposal, and the names of the personnel involved. A DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed for the disposal of controlled substances.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.
Caption: Workflow for the proper disposal of this compound waste.
This compound Mechanism of Action: Androgen Receptor Signaling
To underscore the biological potency of this compound and the importance of preventing its release into the environment, the following diagram illustrates its mechanism of action via the androgen receptor signaling pathway.
Caption: Simplified androgen receptor signaling pathway activated by this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
